4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMWJQOHKWNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586299 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-54-4 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
CAS Number: 934570-54-4
This technical guide provides a comprehensive overview of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines potential synthetic protocols, discusses its reactivity in key chemical transformations, and explores its potential pharmacological significance based on the activities of structurally related molecules.
Physicochemical Properties
This compound is a solid organic compound. Its key physicochemical properties, compiled from various commercial suppliers, are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 934570-54-4 | N/A |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 78-82 °C | Vendor Data |
| Purity | Typically ≥97% | Vendor Data |
| Solubility | Soluble in organic solvents like DMSO, methanol, and dichloromethane | General Knowledge |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible and efficient synthetic route involves the condensation reaction between 4-formylphenylhydrazine and acetylacetone (2,4-pentanedione). This method is a standard and widely used approach for the formation of pyrazole rings.
Proposed Synthetic Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-formylphenylhydrazine and acetylacetone.
Materials:
-
4-formylphenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Acetic Acid (as solvent)
-
Sodium acetate (if starting from hydrochloride salt)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Hydrazine Free Base (if applicable): If starting with 4-formylphenylhydrazine hydrochloride, dissolve it in water and neutralize with a suitable base like sodium acetate or sodium bicarbonate to generate the free hydrazine base in situ.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylphenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Diketone: To the stirred solution, add acetylacetone (1.0 to 1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Chemical Reactivity and Downstream Applications
The aldehyde functional group in this compound makes it a versatile intermediate for a variety of chemical transformations, particularly in the synthesis of more complex molecules for drug discovery.
Condensation Reactions
The aldehyde can readily undergo condensation reactions with active methylene compounds. A notable example is the Knoevenagel condensation, which can be used to form chalcone-like structures. These chalcones are known precursors for various heterocyclic systems with interesting biological activities.
Generalized Protocol for Knoevenagel Condensation:
-
Dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., a substituted acetophenone) (1.0 equivalent) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product, a chalcone derivative, can be isolated by precipitation upon pouring the reaction mixture into cold water, followed by filtration and recrystallization.
Reductive Amination
The aldehyde can be converted to various amines through reductive amination, providing a route to a diverse range of derivatives for structure-activity relationship (SAR) studies.
Generalized Protocol for Reductive Amination:
-
Dissolve this compound (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) in a solvent such as methanol or dichloromethane.
-
Add a reducing agent, for instance, sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0 °C or room temperature.
-
Stir the reaction for several hours until completion.
-
Work-up typically involves quenching the excess reducing agent with water, followed by extraction with an organic solvent, drying, and purification by chromatography.
Suzuki-Miyaura Cross-Coupling
While the core of the molecule is already constructed, the pyrazole and phenyl rings can potentially be further functionalized with halo-substituents, which can then participate in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce additional aryl or alkyl groups.
Potential Pharmacological Significance and Signaling Pathways
While direct biological studies on this compound are not widely reported, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.
The presence of the 3,5-dimethylpyrazole and the benzaldehyde moieties suggests that this compound could serve as a key building block for the synthesis of novel therapeutic agents. For instance, pyrazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways.
Based on the activities of related pyrazole derivatives, it is plausible that derivatives of this compound could modulate pathways involved in inflammation and cancer. For example, some pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes or kinases in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data to facilitate further investigation and application of this compound.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 200.24 g/mol | --INVALID-LINK-- |
| CAS Number | 934570-54-4 | --INVALID-LINK-- |
| Melting Point | 78-80.5 °C | --INVALID-LINK-- |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and methanol.[1] Limited aqueous solubility is predicted due to the presence of hydrophobic methyl and phenyl groups. | - |
| pKa | Not experimentally determined. | - |
| LogP (Computed) | 2.1 (XLogP3-AA for isomer) | --INVALID-LINK-- |
Note: Some experimental data for this specific compound is limited. Computed values for a positional isomer are provided for estimation purposes.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established synthetic routes for pyrazole derivatives. A general and plausible experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This procedure is based on the well-established Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation or a similar formylation reaction.
Step 1: Synthesis of 3,5-Dimethylpyrazole
-
To a solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer and thermometer, cool the mixture to 15 °C in an ice bath.[2]
-
Add acetylacetone (0.50 mol) dropwise to the stirred solution while maintaining the temperature at approximately 15 °C.[2]
-
After the addition is complete, continue stirring for 1 hour at 15 °C.[2]
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[2]
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[2]
-
Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.[2]
Step 2: Synthesis of this compound
This step can be performed via a Vilsmeier-Haack reaction on a suitable precursor or through a coupling reaction. A common method involves the reaction of 3,5-dimethylpyrazole with a substituted benzaldehyde derivative. A plausible route is the reaction of 3,5-dimethylpyrazole with 4-fluorobenzaldehyde under basic conditions.
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Add 4-fluorobenzaldehyde (1.2 eq) to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.0 (s, 1H, CHO), 7.9-7.7 (m, 4H, Ar-H), 6.1 (s, 1H, pyrazole-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~192.0, 151.0, 142.0, 140.0, 131.0, 129.5, 125.0, 108.0, 14.0, 13.5.
-
FT-IR (KBr, cm⁻¹): ~3100 (Ar C-H), 2950 (Aliphatic C-H), 1700 (C=O aldehyde), 1600, 1510 (C=C aromatic), 1450 (C=N pyrazole).
-
Mass Spectrum (EI): m/z (%) 200 (M⁺), 199 (M⁺-H), 171 (M⁺-CHO), 96 (dimethylpyrazole fragment).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively reported in the public domain, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3][4][5] Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including:
-
Anti-inflammatory Activity: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5]
-
Anticancer Activity: Several pyrazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[4] Some have been shown to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4]
-
Antimicrobial Activity: The pyrazole nucleus is also a feature of compounds with antibacterial and antifungal properties.[4]
Given the presence of the pyrazole moiety, it is plausible that this compound could be a starting point for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action. A hypothetical signaling pathway that could be investigated based on the activities of related pyrazole compounds is the inhibition of a protein kinase cascade involved in cell proliferation.
This guide provides a foundational understanding of this compound. The provided data and protocols are intended to support further research into the chemical and biological properties of this and related compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
IUPAC Name: this compound
The structure of this compound consists of a benzaldehyde ring substituted at the para-position with a 3,5-dimethyl-1H-pyrazol-1-yl group.
Molecular Formula: C₁₂H₁₂N₂O[1]
Molecular Weight: 200.24 g/mol [1]
CAS Registry Number: 934570-54-4
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis and Characterization
Representative Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the synthesis of a related pyrazole carbaldehyde and can serve as a starting point for the synthesis of the title compound.
Materials:
-
3,5-dimethyl-1-phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol
Procedure:
-
To a cooled solution of N,N-dimethylformamide, freshly distilled phosphorus oxychloride is added with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in N,N-dimethylformamide is added dropwise while maintaining the low temperature.
-
The resulting mixture is heated under reflux for 1 hour.
-
After cooling, the reaction mixture is poured into crushed ice with continuous stirring.
-
The precipitate formed is filtered and crystallized from aqueous ethanol to yield the desired product.
Spectroscopic Data of Related Compounds
Spectroscopic data for this compound is not explicitly available. However, the following tables provide reference ¹H and ¹³C NMR data for structurally similar compounds.
Table 1: ¹H NMR Data of Related Pyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃)[2] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H, pyrazole-H), 2.28 (s, 3H, CH₃), 2.26 (s, 3H, CH₃)[2] |
Table 2: ¹³C NMR Data of Related Pyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[2] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2[2] |
Infrared (IR) Spectroscopy: The IR spectrum of benzaldehyde derivatives typically shows a strong absorption band for the C=O stretching vibration of the aldehyde group around 1700 cm⁻¹. The C-H stretching of the aldehyde appears around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. The pyrazole ring will also contribute to the fingerprint region of the spectrum.
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is limited, the pyrazole and benzaldehyde moieties are present in numerous biologically active compounds.
Anticancer and Antiproliferative Activity
-
Benzaldehyde: Benzaldehyde has been reported to exhibit antitumor activity.[3] It has been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.
-
Pyrazole Derivatives: Many pyrazole derivatives have demonstrated potent anticancer and antiproliferative activities. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown antiproliferative activity and were found to modulate autophagy through the mTORC1 pathway.[4]
Antimicrobial Activity
-
Benzaldehyde: Benzaldehyde has been evaluated for its antimicrobial properties and has shown activity against various bacteria and fungi.[5][6]
-
Pyrazole Derivatives: Pyrazole-based compounds have been investigated as potential antibacterial agents, with some derivatives showing efficacy against resistant bacterial strains.[7][8]
Signaling Pathway Involvement
Based on studies of benzaldehyde and related pyrazole compounds, this compound may potentially modulate key cellular signaling pathways implicated in cancer and other diseases.
References
- 1. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde molecular weight and formula
For Research, Scientific, and Drug Development Applications
This document provides essential physicochemical data for the compound 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, intended for use by researchers, scientists, and professionals in drug development.
Compound Identification and Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. These properties are critical for experimental design, analytical method development, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| CAS Number | 934570-54-4 | [1][3] |
Methodologies for Property Determination
The molecular formula and weight of a compound are foundational properties derived from its elemental composition and structure. While this document reports the established values, the following experimental protocols outline the standard methodologies used to determine these properties.
2.1 Determination of Molecular Formula: Elemental Analysis
Elemental analysis is a destructive method used to determine the mass percentages of the constituent elements in a sample.
-
Sample Preparation: A precisely weighed sample of the compound is prepared.
-
Combustion: The sample is combusted in a stream of pure oxygen at high temperatures. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides.
-
Detection and Quantification: The combustion products are passed through a series of detectors (e.g., thermal conductivity or infrared detectors) that quantify the amounts of CO₂, H₂O, and N₂ produced.
-
Calculation: The mass percentages of C, H, and N in the original sample are calculated from the masses of the combustion products. The percentage of oxygen is typically determined by difference.
-
Empirical Formula Derivation: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms, known as the empirical formula.
-
Molecular Formula Determination: The empirical formula is compared with the molecular weight (determined by mass spectrometry) to ascertain the true molecular formula.
2.2 Determination of Molecular Weight: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Ionization: The sample is introduced into the mass spectrometer and ionized by a suitable method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). This process creates molecular ions.
-
Acceleration: The newly formed ions are accelerated by an electric field to give them uniform kinetic energy.
-
Deflection/Separation: The ions are then deflected by a magnetic field or separated by their time-of-flight in a drift tube. The degree of deflection or the time taken to reach the detector is dependent on the mass-to-charge ratio of the ion.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum shows a peak corresponding to the molecular ion (M+ or [M+H]+), from which the molecular weight of the compound is accurately determined.
Visualization of Logical Relationships
The relationship between a compound's structure and its fundamental properties is a core concept in chemistry. The diagram below illustrates the logical workflow for determining the molecular formula and weight.
References
Spectroscopic and Synthetic Profile of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 934570-54-4; Molecular Formula: C₁₂H₁₂N₂O). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of structurally related molecules. Detailed, generalized experimental protocols for its synthesis and subsequent spectroscopic characterization are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring linked to a benzaldehyde moiety. The pyrazole scaffold is a prominent structural motif in a wide array of pharmaceuticals and agrochemicals, owing to its diverse biological activities. The presence of a reactive aldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other derivatives with potential applications in drug discovery and materials science. This guide aims to consolidate the available information and provide a predictive analysis of its key spectroscopic features, alongside practical experimental procedures.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, a reliable prediction of its key spectroscopic features can be made by analyzing data from analogous compounds. The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for the aldehydic proton, the aromatic protons of the benzene ring, the pyrazole proton, and the two methyl groups on the pyrazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.9 - 8.0 | Doublet | 2H | Aromatic protons ortho to -CHO |
| ~7.5 - 7.6 | Doublet | 2H | Aromatic protons meta to -CHO |
| ~6.0 - 6.1 | Singlet | 1H | Pyrazole C4-H |
| ~2.4 - 2.5 | Singlet | 3H | Pyrazole C5-CH₃ |
| ~2.2 - 2.3 | Singlet | 3H | Pyrazole C3-CH₃ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ will likely display signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the pyrazole ring and its methyl substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~191 - 192 | Aldehyde C=O |
| ~152 - 153 | Pyrazole C5 |
| ~142 - 143 | Pyrazole C3 |
| ~140 - 141 | Aromatic C-N |
| ~136 - 137 | Aromatic C-CHO |
| ~130 - 131 | Aromatic CH (ortho to -CHO) |
| ~125 - 126 | Aromatic CH (meta to -CHO) |
| ~108 - 109 | Pyrazole C4 |
| ~14 - 15 | Pyrazole C5-CH₃ |
| ~13 - 14 | Pyrazole C3-CH₃ |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde, C-H stretches of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~2950 - 2850 | C-H Stretch | Methyl (-CH₃) |
| ~2850 - 2750 | C-H Stretch | Aldehyde (-CHO) |
| ~1700 - 1680 | C=O Stretch | Aldehyde |
| ~1600 - 1580 | C=C Stretch | Aromatic Ring |
| ~1550 - 1500 | C=N Stretch | Pyrazole Ring |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z (Predicted) | Assignment |
| 200.24 | [M]⁺ (Molecular Ion) |
| 199.23 | [M-H]⁺ |
| 171.21 | [M-CHO]⁺ |
Experimental Protocols
The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route involves the condensation of 4-formylphenylhydrazine with acetylacetone (2,4-pentanedione).
Materials:
-
4-Formylphenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-formylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
To this mixture, add acetylacetone (1.05 eq) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse program with a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal averaging, and a relaxation delay of 2-5 seconds.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal quality.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.
-
Parameters: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile and generalized experimental protocols for this compound. The presented data and methodologies are based on established chemical principles and analysis of closely related structures, offering a solid foundation for researchers working with this compound. The provided workflows and protocols are intended to facilitate its synthesis and characterization in a laboratory setting. As more experimental data becomes publicly available, this guide can be further refined to include experimentally verified spectroscopic information.
Introduction to pyrazoles as privileged scaffolds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents. The presence of the pyrazole core in a wide array of FDA-approved drugs, spanning indications from inflammation and cancer to erectile dysfunction, underscores its significance in modern drug discovery.[1][2][3] This technical guide provides a comprehensive overview of pyrazoles, detailing their synthesis, biological activities, and the structure-activity relationships of key pyrazole-containing drugs. It includes quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for professionals in the field.
The Pyrazole Scaffold: Physicochemical Properties and Synthetic Strategies
The unique physicochemical properties of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[2] The two nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of a molecule's properties to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) characteristics.
General Synthetic Methodologies
The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available.
-
Knorr Pyrazole Synthesis: This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
1,3-Dipolar Cycloaddition: This approach utilizes the reaction of a diazo compound with an alkyne or alkene to construct the pyrazole ring.
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form complex pyrazole derivatives, offering efficiency and atom economy.[4]
Prominent Pyrazole-Containing Drugs and Their Biological Activities
The therapeutic success of pyrazole-based drugs is a testament to the scaffold's versatility. Below are three prominent examples that highlight the diverse biological targets and therapeutic areas addressed by this remarkable heterocycle.
Celecoxib: A Selective COX-2 Inhibitor for Anti-Inflammatory Therapy
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[6] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, celecoxib reduces the gastrointestinal side effects associated with traditional NSAIDs.[6][7]
Quantitative Biological Data for Celecoxib
| Compound | Target | IC50 | Cell Line/System |
| Celecoxib | COX-2 | 40 nM | Sf9 cells[1] |
| Celecoxib | COX-1 | 15,000 nM | Sf9 cells[1] |
| Celecoxib | COX-2 | 50 nM | Human recombinant[8] |
| Celecoxib | COX-1 | 30 µM | Ovine[8] |
Ruxolitinib: A JAK Inhibitor for Myeloproliferative Neoplasms
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[4][9] The JAK-STAT signaling pathway is crucial for the regulation of hematopoiesis and immune responses.[10][11] Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 effectively reduces the downstream signaling that drives the proliferation of malignant cells.[11][12]
Quantitative Biological Data for Ruxolitinib
| Compound | Target | IC50 |
| Ruxolitinib | JAK1 | 3.3 nM[9][12] |
| Ruxolitinib | JAK2 | 2.8 nM[9][12] |
| Ruxolitinib | JAK3 | 428 nM[9] |
| Ruxolitinib | Tyk2 | 19 nM[9] |
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[13] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil increases cGMP levels, leading to enhanced blood flow and facilitating penile erection.[14]
Quantitative Biological Data for Sildenafil
| Compound | Target | IC50 |
| Sildenafil | PDE5 | 0.4–4.0 ng/mL[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of the aforementioned pyrazole-containing drugs.
Synthesis of Celecoxib
Reaction: Condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfamoylphenylhydrazine hydrochloride.[16][17]
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[1]
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercial COX-2 inhibitor screening kit.[18][19]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Celecoxib (or test compound)
-
96-well plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a reaction mix according to the kit manufacturer's instructions, containing COX Assay Buffer and reconstituted COX-2 enzyme.
-
Add the test compound (e.g., celecoxib) at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).
-
Add the reaction mix to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid and the COX probe to each well.
-
Immediately begin measuring the fluorescence intensity in a kinetic mode for a set period.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compound wells to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synthesis of Ruxolitinib
The synthesis of ruxolitinib is a multi-step process. A key step involves the coupling of a chiral cyclopentylpropionitrile intermediate with a protected 4-chloropyrrolo[2,3-d]pyrimidine.[20][21]
Illustrative Coupling Step:
Reaction: Coupling of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile with a protected 4-chloropyrrolo[2,3-d]pyrimidine derivative.[20]
Materials:
-
(3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
-
Protected 4-chloropyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine)[21]
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the pyrazole intermediate, the protected pyrrolopyrimidine, palladium catalyst, and base.
-
Degas the mixture and purge with an inert gas (e.g., argon).
-
Add the solvent system and heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
-
The protecting group is then removed in a subsequent step to yield ruxolitinib.
In Vitro JAK2 Kinase Assay
This protocol is based on a commercial kinase assay kit.[9][22]
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Ruxolitinib (or test compound)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound (e.g., ruxolitinib) in kinase assay buffer.
-
In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection solution according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synthesis of Sildenafil
The commercial synthesis of sildenafil is a convergent process. A key step is the cyclization of an N-acylated aminopyrazole derivative.[5][13][23]
Illustrative Cyclization Step:
Reaction: Base-catalyzed intramolecular cyclization of 4-(2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[7]
Materials:
-
4-(2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Potassium t-butoxide
-
t-Butanol
Procedure:
-
Dissolve the pyrazole-carboxamide precursor in t-butanol in a reaction vessel.
-
Add a solution of potassium t-butoxide in t-butanol to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the cyclization by TLC or LC-MS.
-
After completion, cool the reaction and neutralize with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude sildenafil is then purified, often by salt formation (e.g., with citric acid) and recrystallization.[14]
In Vitro PDE5 Inhibition Assay
This protocol is based on a fluorescence polarization assay.[24][25]
Materials:
-
Recombinant human PDE5A
-
Assay buffer
-
cGMP (substrate)
-
Sildenafil (or test compound)
-
Fluorescence polarization-based detection system
Procedure:
-
Prepare serial dilutions of the test compound (e.g., sildenafil) in the assay buffer.
-
In a suitable microplate, add the PDE5A enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding cGMP.
-
Incubate the plate at room temperature for a set period to allow for enzymatic degradation of cGMP.
-
Add the fluorescence polarization detection reagents according to the manufacturer's instructions. These reagents typically include a fluorescently labeled cGMP analog and a specific antibody.
-
Measure the fluorescence polarization. The signal is inversely proportional to the amount of cGMP remaining, and thus reflects PDE5 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazole-containing drugs are a direct result of their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for celecoxib, ruxolitinib, and sildenafil.
Celecoxib and the COX-2 Pathway
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Ruxolitinib and the JAK-STAT Pathway
Caption: Ruxolitinib inhibits JAK1/2, disrupting the JAK-STAT pathway.
Sildenafil and the PDE5/cGMP Pathway
Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting vasodilation.
Conclusion
The pyrazole scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design of novel therapeutics. The successful examples of celecoxib, ruxolitinib, and sildenafil demonstrate the broad applicability of pyrazole-based compounds in treating a wide range of diseases. As our understanding of disease biology deepens, the "privileged" status of the pyrazole scaffold is likely to be further solidified, leading to the development of new and improved medicines for years to come. This guide has provided a detailed overview of the key aspects of pyrazole medicinal chemistry, from fundamental synthesis and biological evaluation to the intricate signaling pathways they modulate, offering a valuable resource for researchers and developers in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 21. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 24. auajournals.org [auajournals.org]
- 25. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
The Multifaceted Biological Activities of 3,5-Dimethylpyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of 3,5-dimethylpyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.
Anticancer Activity
Derivatives of 3,5-dimethylpyrazole have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are varied, with many compounds targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 3,5-dimethylpyrazole derivatives against different cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep (human laryngeal carcinoma) | 3.25 µg/mL | Adriamycin | >3.25 µg/mL[1] |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 (murine mastocytoma) | 17.82 µg/mL | - | -[1] |
| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | Hep (human laryngeal carcinoma) | 6.92 µg/mL | Adriamycin | >6.92 µg/mL[1] |
| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | P815 (murine mastocytoma) | 37.21 µg/mL | - | -[1] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Comparable[2] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Comparable[2] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 35) | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 | - | -[2] |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | MCF-7 | 4.53 | - | -[3] |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HCT-116 | 0.50 | - | -[3] |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HepG2 | 3.01 | - | -[3] |
| N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c) | MCF-7 | 2.29 | - | -[3] |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HCT-116 | 3.66 | - | -[3] |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HepG2 | 5.42 | - | -[3] |
Signaling Pathways in Anticancer Activity
A significant number of 3,5-dimethylpyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth and survival. Two of the most prominent pathways identified are the EGFR/PI3K/AKT/mTOR and the JAK/STAT pathways.
EGFR/PI3K/AKT/mTOR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. Certain 3,5-dimethylpyrazole derivatives have been shown to inhibit this pathway at various nodes.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. Specific 3,5-dimethylpyrazole derivatives have been identified as inhibitors of this pathway, often by targeting the JAK kinases or the phosphorylation of STAT proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
3,5-Dimethylpyrazole derivatives to be tested
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,5-dimethylpyrazole derivatives in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, the MTT is converted to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
3,5-Dimethylpyrazole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains. These compounds often exhibit their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
Quantitative Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected 3,5-dimethylpyrazole derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole (3a) | E. coli, S. aureus | Not specified, but showed better zone of inhibition than reference | Ciprofloxacin | -[4] |
| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (5a) | E. coli, S. aureus | Not specified, but showed better zone of inhibition than reference | Ciprofloxacin | -[4] |
| Pyrazole derivative (Compound 3) | E. coli | 0.25 | Ciprofloxacin | 0.5[5] |
| Pyrazole derivative (Compound 4) | S. epidermidis | 0.25 | Ciprofloxacin | 4[5] |
| Pyrazole derivative (Compound 2) | A. niger | 1 | Clotrimazole | -[5] |
| 5-(4-Chlorophenyl)-4-(3, 5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole (5b) | B. subtilis | 2.6 | Ampicillin | 2.5[6] |
| 5-(4-Chlorophenyl)-4-(3, 5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole (5b) | B. cereus | 1.2 | Ampicillin | 3.1[6] |
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.
Materials:
-
3,5-Dimethylpyrazole derivatives to be tested
-
Bacterial and/or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile paper discs (6 mm in diameter)
-
Standard antibiotic and/or antifungal discs
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plate using a sterile swab.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent. Place the impregnated discs on the surface of the inoculated agar plates. Also, place a standard antibiotic/antifungal disc and a solvent control disc.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Anti-inflammatory Activity
Several 3,5-dimethylpyrazole derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory cytokine production.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of various 3,5-dimethylpyrazole derivatives.
| Compound/Derivative | Assay | % Inhibition or IC₅₀ | Reference Compound | % Inhibition or IC₅₀ of Reference |
| 3,5-Dimethyl pyrazole derivative of diclofenac (3a) | Carrageenan-induced paw edema | 79.41% | - | -[7] |
| 3,5-Dimethyl pyrazole derivative of ibuprofen (3b) | Carrageenan-induced paw edema | 86.47% | - | -[7] |
| 3,5-Dimethyl pyrazole derivative of flurbiprofen (3c) | Carrageenan-induced paw edema | 82.35% | - | -[7] |
| Pyrazole derivative (Compound 4) | Protein denaturation | Better than Diclofenac sodium | Diclofenac sodium | -[5] |
| Pyrazole derivative (2a) | COX-2 Inhibition | IC₅₀ = 19.87 nM | Celecoxib | -[8] |
| Pyrazole derivative (3b) | COX-2 Inhibition | IC₅₀ = 39.43 nM | Celecoxib | -[8] |
| Pyrazole derivative (5b) | COX-2 Inhibition | IC₅₀ = 38.73 nM | Celecoxib | -[8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.
Materials:
-
3,5-Dimethylpyrazole derivatives to be tested
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard, and test groups).
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, usually orally or intraperitoneally, one hour before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Other Biological Activities
In addition to the activities detailed above, 3,5-dimethylpyrazole derivatives have been reported to possess several other important biological properties, including anticonvulsant, antiviral, and enzyme inhibitory activities.
Quantitative Data for Other Biological Activities
| Activity | Compound/Derivative | Assay | ED₅₀/EC₅₀/IC₅₀ | Reference Compound | ED₅₀/EC₅₀/IC₅₀ of Reference |
| Anticonvulsant | N-[1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-yl]-4-methoxybenzamide (2) | PTZ-induced seizures | Decreased seizure severity | - | -[9] |
| Anticonvulsant | N-[1-(2,6-dichlorobenzoyl)-3,5-dimethylpyrazole-4-yl]-2,6-dichlorobenzamide (3) | PTZ-induced seizures | Decreased seizure severity | - | -[9] |
| Antiviral | N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | EC₅₀ = 7 µg/mL | - | -[10] |
| Enzyme Inhibition (PDE4B) | 3,5-dimethylpyrazole derivative (If) | PDE4B inhibition | IC₅₀ = 1.7 µM | Rolipram | - |
| Enzyme Inhibition (CDK2) | Pyrazolo[1,5-a]pyrimidine derivative (36) | CDK2 inhibition | IC₅₀ = 0.199 µM | - | -[2] |
| Enzyme Inhibition (EGFR) | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (23) | EGFR inhibition | IC₅₀ = 0.5132 µM | Erlotinib | -[2] |
Conclusion
The 3,5-dimethylpyrazole core represents a highly versatile and promising scaffold for the development of new therapeutic agents. The derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and enzyme inhibitory effects. The data and protocols presented in this technical guide underscore the significant potential of 3,5-dimethylpyrazole derivatives in modern drug discovery. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully exploit the therapeutic potential of this important class of molecules. This guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a key chemical intermediate in the synthesis of various biologically active molecules. We will delve into its synthesis, chemical properties, and its significant role in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anti-inflammatory agents.
Core Properties and Synthesis
This compound is a substituted aromatic aldehyde featuring a dimethylpyrazole moiety. This structural combination makes it a versatile building block in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 934570-54-4 |
| Appearance | Off-white to yellow solid |
| IUPAC Name | This compound |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between 4-formylphenylhydrazine and acetylacetone (2,4-pentanedione)[1]. This reaction, a variation of the Knorr pyrazole synthesis, proceeds readily, often with high yields.
Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[2]. The aldehyde functionality of this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of potential therapeutic agents.
Intermediate for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been successfully developed as kinase inhibitors[2][3]. The aldehyde group of this compound can be readily converted into various functional groups to interact with the kinase active site. For instance, it can undergo reductive amination to introduce amine functionalities or be used in condensation reactions to form Schiff bases, which can then be further modified.
Precursor for Anti-inflammatory Agents (Celecoxib Analogues)
The pyrazole ring is a core component of the selective COX-2 inhibitor, Celecoxib. Researchers have utilized pyrazole aldehydes to synthesize novel analogues of celecoxib with potential anti-inflammatory properties[4][5]. The aldehyde group allows for the construction of the side chains necessary for COX-2 selectivity.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general Knorr pyrazole synthesis, adapted from similar procedures[1].
Materials:
-
4-formylphenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate
-
Water
Procedure:
-
Dissolve 4-formylphenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add acetylacetone (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Wash the crude product with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis of a Celecoxib Analogue from this compound
This protocol describes a key step in the synthesis of a celecoxib analogue, the formation of a chalcone, which is a precursor to the final pyrazoline/pyrazole ring of the analogue[4].
Materials:
-
This compound
-
4-Aminoacetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve this compound (1 equivalent) and 4-aminoacetophenone (1 equivalent) in ethanol.
-
Add aqueous sodium hydroxide solution dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the solid by filtration, wash with water, and dry.
-
The resulting chalcone can then be cyclized with a suitable hydrazine (e.g., 4-sulfonamidophenylhydrazine) to form the final celecoxib analogue.
Data Presentation
The following table summarizes the biological activity of a representative celecoxib analogue synthesized from a pyrazole aldehyde precursor.
Table 2: Biological Activity of a Representative Celecoxib Analogue
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib Analogue | COX-1 | >100 | >200 | [4] |
| COX-2 | 0.45 | |||
| Celecoxib (Reference) | COX-1 | 15 | 30 | [4] |
| COX-2 | 0.5 |
Signaling Pathway
The primary mechanism of action for celecoxib and its analogues is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a convenient entry point for the creation of diverse molecular scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors and anti-inflammatory agents underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of this building block is likely to yield novel therapeutic candidates for a range of diseases.
References
- 1. rsc.org [rsc.org]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of N-Arylpyrazoles: A Journey from Classic Reactions to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, forming the core of blockbuster drugs and potent pesticides. This technical guide provides a comprehensive overview of the discovery and historical evolution of N-arylpyrazole synthesis, detailing key experimental protocols and presenting quantitative data for a range of synthetic methodologies. From the foundational Knorr pyrazole synthesis to modern transition-metal-catalyzed reactions, this document serves as an in-depth resource for professionals in the field.
The Dawn of Pyrazole Chemistry: The Knorr Synthesis
The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, his pioneering work on the condensation of β-ketoesters with arylhydrazines marked the advent of a versatile and enduring method for constructing the pyrazole ring. This reaction, now known as the Knorr pyrazole synthesis, laid the groundwork for over a century of research and development in heterocyclic chemistry.
The seminal reaction involved the condensation of ethyl acetoacetate with phenylhydrazine, which upon heating, cyclized to form 1-phenyl-3-methyl-5-pyrazolone. This discovery was a pivotal moment, not only for the synthesis of pyrazoles but also for the development of some of the earliest synthetic pharmaceuticals.
A related reaction, the Paal-Knorr synthesis, was reported independently by Carl Paal and Ludwig Knorr in 1884 and is primarily used for the synthesis of furans, pyrroles, and thiophenes from 1,4-diketones.[1] While not a direct method for N-arylpyrazole synthesis, a variation reported by Knorr utilizes 1,3-dicarbonyls and hydrazines, which is mechanistically similar to the Knorr pyrazole synthesis.[1]
Classical Synthetic Methodologies
The Knorr pyrazole synthesis remains a fundamental method for the preparation of N-arylpyrazoles. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The Knorr Pyrazole Synthesis: A Detailed Protocol
The following protocol is a representative example of the Knorr pyrazole synthesis for the preparation of a substituted N-arylpyrazole.
Synthesis of 1-phenyl-3,5-dimethylpyrazole
-
Reactants: Phenylhydrazine (1.0 mmol), Acetylacetone (1.0 mmol)
-
Solvent: Ethanol (5 mL)
-
Catalyst: Glacial Acetic Acid (catalytic amount)
-
Procedure:
-
To a solution of phenylhydrazine in ethanol, add a catalytic amount of glacial acetic acid.
-
Add acetylacetone dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetylacetone | Acetic Acid | Ethanol | Reflux | 2 | 92 | (Adapted from various sources) |
| 4-Hydrazinobenzenesulfonamide HCl | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | - | Ethanol | Reflux | 4 | 85-90 | (Synthesis of Celecoxib) |
| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Ethyl 2-cyano-3-oxobutanoate | - | Acetic Acid | 100 | 3 | >95 | (Synthesis of Fipronil intermediate) |
The Modern Era of N-Arylpyrazole Synthesis: Transition-Metal Catalysis
The late 20th and early 21st centuries have witnessed a revolution in the synthesis of N-arylpyrazoles, largely driven by the development of transition-metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed N-arylation of heterocycles with aryl halides, has been successfully applied to the synthesis of N-arylpyrazoles. Modern protocols often utilize ligands to improve catalyst performance and allow for lower reaction temperatures.
Typical Reaction Conditions for Ullmann Condensation:
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: 1,10-Phenanthroline or other diamines
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Dimethylformamide (DMF) or Dioxane
-
Temperature: 100-150 °C
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds and has been extensively used for the N-arylation of pyrazoles. This method is renowned for its high efficiency and broad applicability.
Typical Reaction Conditions for Buchwald-Hartwig Amination:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or other palladium sources
-
Ligand: Xantphos, BINAP, or other phosphine ligands
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
| Aryl Halide | Pyrazole | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodobenzonitrile | 1H-Pyrazole | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 85 | [2] |
| 4-Bromotoluene | 1H-Pyrazole | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 92 | [3] |
| 1-Bromo-4-nitrobenzene | 3,5-Dimethylpyrazole | CuI | L-proline | K₂CO₃ | DMSO | 90 | 95 | [4] |
| 1-Chloro-4-(trifluoromethyl)benzene | 1H-Pyrazole | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 88 | (Adapted from Buchwald-Hartwig literature) |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of N-arylpyrazoles. Both classical and modern synthetic methods can be adapted for microwave conditions.
| Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl Acetoacetate | Solvent-free, 120 °C | 5 | 95 | [5] |
| 4-Bromobenzaldehyde | Hydrazine Hydrate, Phenylacetylene | CuI, K₂CO₃, PEG-400, 100 °C | 15 | 88 | (Adapted from microwave synthesis literature) |
| Arylhydrazine | 1,3-Diketone | Acetic acid, ethanol | 5-10 | 85-95 | [6] |
N-Arylpyrazoles in Action: Signaling Pathways of Key Drugs
The biological activity of N-arylpyrazole-based drugs is a direct consequence of their interaction with specific signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.
Celecoxib and the COX-2 Signaling Pathway
Celecoxib, a selective COX-2 inhibitor, exerts its anti-inflammatory and analgesic effects by blocking the production of prostaglandins. The COX-2 enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins.[7]
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Fipronil and the GABA Receptor Signaling Pathway
Fipronil is a broad-spectrum insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, an ionotropic receptor that is a ligand-gated chloride channel.[8][9] By blocking the chloride ion influx into neurons, fipronil disrupts central nervous system activity, leading to hyperexcitation and death of the target insect.
Caption: Fipronil's antagonism of the GABA-A receptor signaling pathway.
Experimental Workflows
A well-defined experimental workflow is critical for the successful synthesis of N-arylpyrazoles. The following diagram illustrates a general workflow applicable to many of the described synthetic methods.
Caption: A generalized experimental workflow for N-arylpyrazole synthesis.
Conclusion
The synthesis of N-arylpyrazoles has evolved significantly from its 19th-century origins. While the Knorr synthesis remains a valuable tool, modern catalytic methods have expanded the synthetic chemist's toolbox, enabling the efficient and versatile construction of these important heterocyclic compounds. The continued development of novel synthetic strategies will undoubtedly fuel further discoveries in medicine and agriculture, underscoring the enduring importance of the N-arylpyrazole scaffold.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
Potential Therapeutic Targets for Pyrazole-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutic agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor. These characteristics make it an ideal building block for designing potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of key therapeutic targets for pyrazole-based compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in the research and development of novel pyrazole-inspired therapeutics.
Kinase Inhibition: A Dominant Therapeutic Area
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole moiety is a prominent feature in many approved and investigational kinase inhibitors.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, involved in immunity, cell proliferation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. Pyrazole-based compounds have emerged as potent JAK inhibitors.
Quantitative Data: Pyrazole-Based JAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [2][3][4] |
| Golidocitinib | JAK1 | - (Selective) | |
| Tofacitinib | JAK1, JAK2, JAK3 | 15.1, 77.4, 55.0 | [5] |
| AZ960 | JAK2 | < 3 | [5] |
| Pyrazolone Derivative (unnamed) | JAK2 | 250 | [5] |
| Pyrazole Derivative (unnamed) | JAK2 | 94 | [6] |
Signaling Pathway: JAK-STAT Inhibition by Pyrazole Compounds
Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based compounds.
Experimental Protocol: ADP-Glo™ Kinase Assay for JAK Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[7]
-
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2)
-
Substrate peptide
-
ATP
-
Pyrazole test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque multi-well plates
-
-
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the pyrazole test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[8]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Cyclooxygenase (COX) Inhibition: Targeting Inflammation and Pain
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12] Selective COX-2 inhibitors offer the potential for anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a pyrazole-containing drug, is a well-known selective COX-2 inhibitor.
Quantitative Data: Pyrazole-Based COX Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | COX-1 | 6.7 - 15 | 7.6 - 7.7 | [13][14] |
| COX-2 | 0.04 - 0.87 | [13] | ||
| PYZ10 | COX-2 | 0.0000283 | - | [15][16] |
| PYZ11 | COX-2 | 0.0002272 | - | [15][16] |
| PYZ16 | COX-1 | >5.58 | 10.73 | [15][16] |
| COX-2 | 0.52 | [15][16] | ||
| PYZ31 | COX-2 | 0.01987 | - | [15][16] |
| Compound 11 | COX-2 | 0.043 | - | [17] |
| Compound 12 | COX-2 | 0.049 | - | [17] |
| Compound 15 | COX-2 | 0.045 | - | [17] |
| Compound 5f | COX-1 | 14.34 | 9.56 | [18] |
| COX-2 | 1.50 | [18] | ||
| Compound 6f | COX-1 | 9.56 | 8.31 | [18] |
| COX-2 | 1.15 | [18] |
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis and its Inhibition
Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.
Experimental Protocol: In Vitro COX-2 Enzyme Immunoassay
This assay measures the production of Prostaglandin E2 (PGE2), a downstream product of COX-2 activity, to determine the inhibitory potential of test compounds.
-
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Pyrazole test compound
-
PGE2 Enzyme Immunoassay (EIA) Kit
-
Reaction buffer
-
-
Procedure:
-
Enzyme Inhibition:
-
Prepare serial dilutions of the pyrazole test compound.
-
In a reaction tube, pre-incubate the COX-2 enzyme with the test compound or vehicle control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
-
PGE2 Quantification (EIA):
-
Dilute the reaction mixture.
-
Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of PGE2 in the sample is inversely proportional to the signal generated.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 produced in each reaction.
-
Determine the percent inhibition of COX-2 activity for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Strategy for Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[19][20] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. Niraparib is a pyrazole-containing PARP inhibitor approved for the treatment of certain cancers.
Quantitative Data: Pyrazole-Based PARP Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Niraparib | PARP-1, PARP-2 | 3.8, 2.1 | [21] |
| Veliparib | PARP-1, PARP-2 | 5.2, 2.9 | [21] |
Signaling Pathway: PARP Inhibition and Synthetic Lethality in Cancer Cells
Caption: Mechanism of synthetic lethality induced by pyrazole-based PARP inhibitors in HR-deficient cancer cells.
Experimental Protocol: PARP Cleavage Western Blot for Apoptosis Detection
Cleavage of PARP by caspases is a hallmark of apoptosis. Western blotting can be used to detect the full-length PARP (116 kDa) and its cleaved fragment (89 kDa), providing a qualitative and semi-quantitative measure of apoptosis induction by a test compound.[22]
-
Materials:
-
Cancer cell line (e.g., BRCA-mutant)
-
Pyrazole test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of the pyrazole test compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the protein lysate.[23]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.[23]
-
-
SDS-PAGE and Western Blotting:
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]
-
-
Analysis:
-
Identify the bands corresponding to full-length PARP (116 kDa) and cleaved PARP (89 kDa).
-
An increase in the intensity of the cleaved PARP band indicates apoptosis induction.
-
-
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. Its versatility allows for the development of potent and selective inhibitors against a diverse range of biological targets, including kinases, cyclooxygenases, and PARPs. The information presented in this technical guide, encompassing quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of pyrazole-based medicines. Further exploration of this remarkable scaffold is poised to yield innovative treatments for a multitude of human diseases.
References
- 1. JAK-STAT pathway | Nodes Bio Glossary [nodes.bio]
- 2. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. carnabio.com [carnabio.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 12. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: Safety, Handling, and Storage for Research and Drug Development Professionals
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical compounds they work with is paramount. This technical guide provides a comprehensive overview of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical and physical properties, detailed safety and handling procedures, storage requirements, and a representative synthesis protocol. Furthermore, it contextualizes the potential significance of this compound by discussing the well-established biological activities of the broader pyrazole class of molecules.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde containing a pyrazole ring. The pyrazole moiety is a well-known pharmacophore, and its derivatives have garnered significant attention in drug discovery. The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem[1] |
| Molecular Weight | 200.24 g/mol | PubChem[1] |
| CAS Number | 934570-54-4 | Santa Cruz Biotechnology[2] |
| Alternate CAS Number | 1290691-52-9 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 78-80.5 °C | SynQuest Labs |
| Purity | ≥97% | SynQuest Labs[3] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3,5-Dimethyl-1-(4-formylphenyl)-1H-pyrazole | SynQuest Labs[3] |
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. The following information is compiled from various safety data sheets (SDS) for this compound and structurally related compounds.
Hazard Identification
While specific toxicity data for this compound is limited, the benzaldehyde moiety and the pyrazole class suggest the following potential hazards. Benzaldehyde, a related compound, is considered harmful if swallowed, and may cause skin and eye irritation[4][5]. Pyrazole derivatives have a wide range of biological activities and should be handled with care.
Potential Hazards:
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.
First Aid Measures
In case of accidental exposure, the following first-aid measures should be taken:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Experimental Protocols
Representative Synthesis of this compound
This synthesis involves a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a common method for forming the pyrazole ring.
Materials:
-
4-Hydrazinobenzaldehyde hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate (or other suitable base)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Reaction Mixture: To a round-bottom flask, add 4-hydrazinobenzaldehyde hydrochloride (1 equivalent) and ethanol. Stir the mixture until the solid is partially dissolved.
-
Addition of Base: Add sodium acetate (1.1 equivalents) to the mixture to neutralize the hydrochloride salt and liberate the free hydrazine.
-
Addition of Dicarbonyl Compound: To the resulting mixture, add acetylacetone (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
References
- 1. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Introduction
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a versatile intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The presence of the pyrazole moiety, a privileged scaffold in medicinal chemistry, coupled with a reactive aldehyde group, allows for a wide range of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the condensation of 4-formylphenylhydrazine with acetylacetone, a classic and efficient method for pyrazole ring formation.
Experimental Protocol
Reaction Scheme:
Materials and Methods
A detailed list of required reagents and their suggested specifications is provided in Table 1.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 4-Formylphenylhydrazine hydrochloride | ≥97% | Commercially Available |
| Acetylacetone (2,4-Pentanedi) | ≥99% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Reagent Grade | Commercially Available |
| Distilled Water | ||
| Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer with heating plate | ||
| Buchner funnel and filter paper | ||
| Beakers and graduated cylinders |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylhydrazine hydrochloride (1.0 eq) and ethanol (100 mL).
-
Dissolution and Neutralization: Stir the mixture at room temperature until the 4-formylphenylhydrazine hydrochloride is partially dissolved. Add sodium bicarbonate (1.1 eq) in small portions to neutralize the hydrochloride salt. Stir for an additional 15 minutes.
-
Addition of Reagents: To the resulting suspension, add acetylacetone (1.1 eq) followed by glacial acetic acid (5-10 drops) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing 200 mL of cold distilled water while stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for this synthesis.
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Moles of 4-Formylphenylhydrazine HCl | 0.05 mol |
| Mass of 4-Formylphenylhydrazine HCl | 8.63 g |
| Moles of Acetylacetone | 0.055 mol |
| Volume of Acetylacetone | 5.6 mL |
| Moles of Sodium Bicarbonate | 0.055 mol |
| Mass of Sodium Bicarbonate | 4.62 g |
| Volume of Ethanol | 100 mL |
| Reaction Temperature | ~80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Theoretical Yield | 10.01 g |
| Typical Actual Yield | 85-95% |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetylacetone is flammable; keep away from ignition sources.
-
Glacial acetic acid is corrosive; handle with care.
Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A Detailed Guide
Application Note: The reaction of 4-hydrazinylbenzaldehyde with acetylacetone provides a straightforward and efficient method for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This reaction proceeds via the well-established Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The resulting pyrazole-substituted benzaldehyde is a valuable building block in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the pyrazole moiety.
Pyrazoles are a class of heterocyclic compounds known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The aldehyde functional group on the phenyl ring of the title compound serves as a versatile handle for further chemical modifications, allowing for the generation of a diverse library of derivatives for drug discovery and development. For instance, it can undergo reactions such as reductive amination, oxidation to a carboxylic acid, or serve as a precursor for the synthesis of Schiff bases and other heterocyclic systems.
Reaction Overview
The synthesis involves the acid-catalyzed reaction between 4-hydrazinylbenzaldehyde and acetylacetone. The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the product, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem CID: 82039735[1] |
| Molecular Weight | 200.24 g/mol | PubChem CID: 82039735[1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 124-126 °C | Hypothetical value based on similar compounds |
| Yield | ~85-95% | Expected yield based on similar Knorr pyrazole syntheses |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.01 (s, 1H, -CHO), 7.98 (d, J=8.4 Hz, 2H, Ar-H), 7.58 (d, J=8.4 Hz, 2H, Ar-H), 6.08 (s, 1H, pyrazole-H), 2.35 (s, 3H, -CH₃), 2.31 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190.9, 149.8, 144.2, 141.0, 135.2, 130.2, 124.8, 108.2, 14.1, 13.8. |
| IR (KBr) | ν (cm⁻¹): ~2920 (C-H str.), ~1690 (C=O str., aldehyde), ~1605 (C=C str., aromatic), ~1510 (C=N str., pyrazole), ~1380 (C-H bend). |
Note: The melting point, yield, and spectroscopic data are representative values based on closely related structures and general principles of the Knorr pyrazole synthesis. Actual experimental values may vary.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-hydrazinylbenzaldehyde hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydrazinylbenzaldehyde hydrochloride (1.0 eq).
-
Add ethanol to the flask to dissolve the starting material.
-
To the stirred solution, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Visualizations
References
Application Notes and Protocols for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde in Schiff Base Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The pyrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The integration of the pyrazole nucleus into Schiff base structures can lead to novel compounds with enhanced pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2]
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a key starting material for the synthesis of a variety of pyrazole-containing Schiff bases. Its unique structure, combining the reactive aldehyde group with the biologically active pyrazole ring, makes it a valuable building block in drug discovery and materials science. These resulting Schiff bases and their metal complexes have garnered significant interest for their potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in Schiff base condensation reactions, including methodologies for synthesis, characterization, and evaluation of their biological activities.
Applications in Medicinal Chemistry
Schiff bases derived from pyrazole-containing aldehydes have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
-
Antimicrobial Activity: The imine group is crucial for the biological activity of Schiff bases.[3] Pyrazole-derived Schiff bases have shown significant potential as antibacterial and antifungal agents. The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes in microorganisms, leading to the disruption of normal cell processes. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.
-
Anticancer Activity: Several Schiff bases incorporating a pyrazole ring have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The planar nature of the aromatic rings and the presence of the azomethine linkage are thought to facilitate intercalation with DNA, leading to apoptosis.
-
Anti-inflammatory and Antioxidant Activity: Schiff bases are also known to possess anti-inflammatory and antioxidant properties. Their ability to scavenge free radicals and modulate inflammatory pathways makes them attractive for the development of new therapeutic agents for a range of diseases.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of Schiff bases derived from this compound. Researchers should note that reaction conditions may require optimization based on the specific amine used.
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
This protocol describes a standard method for the synthesis of Schiff bases using reflux conditions.
Materials:
-
This compound
-
Substituted primary amine (e.g., substituted aniline, aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or under vacuum.
-
Characterize the synthesized Schiff base using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Characterization of Synthesized Schiff Bases
Detailed characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum to identify key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-10 ppm). The signals corresponding to the aldehyde proton will disappear.
-
¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound to confirm its molecular formula.
Data Presentation
The following tables summarize typical data obtained from the synthesis and characterization of Schiff bases derived from pyrazole aldehydes and various amines. While specific data for derivatives of this compound are not extensively available in the public domain, the data presented for analogous compounds serve as a valuable reference.
Table 1: Synthesis and Physical Characterization of Representative Pyrazole Schiff Bases
| Schiff Base Derivative (Amine Component) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4-Aminoantipyrine (with cinnamaldehyde) | 1-24 | 90-98 | 162-218 | [3] |
| o-Aminophenol (with 3-phenyl-1H-pyrazole-4-carbaldehyde) | 3-4 | 82-88 | 144-148 | [6] |
| Substituted Anilines (with various benzaldehydes) | 2 | 91-98 | 160-205 | [1] |
Table 2: Spectroscopic Data for Representative Pyrazole Schiff Bases
| Schiff Base Derivative | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N | Reference |
| 4-Aminoantipyrine derivatives | ~1645 | 9.40 - 9.57 | [3] |
| o-Aminophenol derivatives | 1614 - 1622 | 8.67 - 8.71 | [6] |
| 4-Aminophenol derivatives | Not Specified | Not Specified | [1] |
Table 3: Antimicrobial Activity of Representative Pyrazole Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
| Schiff Base Derivative | E. coli | S. aureus | C. albicans | Reference |
| Pyrazole Schiff bases | - | - | - | [7] |
| Schiff base metal complexes | Enhanced activity | Enhanced activity | Enhanced activity | [8] |
Note: Specific MIC values vary greatly depending on the exact structure of the Schiff base and the microbial strain tested. Metal complexes generally show enhanced activity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of Schiff bases derived from this compound.
Caption: General workflow for synthesis and evaluation of Schiff bases.
Conclusion
This compound serves as a valuable precursor for the synthesis of novel Schiff bases with significant potential in medicinal chemistry and drug development. The straightforward condensation reaction allows for the creation of a diverse library of compounds by varying the primary amine component. The resulting pyrazole-containing Schiff bases are promising candidates for further investigation as antimicrobial, anticancer, and anti-inflammatory agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of compounds. Further research to synthesize and evaluate a broader range of derivatives will be crucial in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sjpas.com [sjpas.com]
Application of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde in the Synthesis of Kinase Inhibitors
Introduction
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, protein kinases have emerged as a major class of therapeutic targets for drug discovery and development. The pyrazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, frequently incorporated into the structure of potent and selective kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a versatile building block for the synthesis of a variety of pyrazole-based kinase inhibitors, offering a convenient starting point for the introduction of diverse pharmacophoric groups. This document provides detailed application notes and protocols for the synthesis and evaluation of a potential p38 MAPK inhibitor derived from this aldehyde.
Data Presentation
The following table summarizes the bioactivity of representative pyrazole-based inhibitors targeting p38 MAPK, a key kinase involved in inflammatory responses. While specific data for a direct derivative of this compound is not publicly available, the presented data for structurally related compounds highlight the potential potency of this class of inhibitors.
| Compound ID | Target Kinase | Bioactivity (IC50) | Reference Compound |
| Pyrazole Urea Analog | p38α MAPK | 40 nM | BIRB 796 |
| Pyridinylimidazole | p38α/β MAPK | 50-100 nM | SB203580 |
| Pyrazolo[3,4-b]pyridine | p38α MAPK | Potent in vivo activity | Not specified |
| N-pyrazole, N'-aryl ureas | p38 MAPK | Significant improvements in binding | BIRB 796 |
Experimental Protocols
Synthesis of a Potential p38 MAPK Inhibitor
This protocol describes a plausible synthetic route to a p38 MAPK inhibitor starting from this compound. The synthesis involves a Knoevenagel condensation followed by a cyclization reaction to form a pyridinone core, a common scaffold in p38 inhibitors.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium ethoxide
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Rotary evaporator
Procedure:
-
Step 1: Knoevenagel Condensation.
-
To a solution of this compound (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the intermediate ethyl 2-cyano-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acrylate.
-
-
Step 2: Cyclization to form the Pyridinone Core.
-
To a solution of the intermediate from Step 1 in ethanol, add a solution of sodium ethoxide in ethanol (1.5 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with dilute HCl.
-
The resulting precipitate is the desired pyridinone-based kinase inhibitor.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the IC50 value of the synthesized inhibitor against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer, the p38α MAPK enzyme, and the substrate peptide.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for p38α.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis for p38 MAPK Phosphorylation
This protocol is used to assess the inhibitor's effect on p38 MAPK activation in a cellular context by measuring the phosphorylation status of p38.
Materials:
-
Cell line of interest (e.g., HeLa or THP-1)
-
Cell culture medium and supplements
-
Stimulant to activate p38 MAPK (e.g., Anisomycin, Lipopolysaccharide)
-
Synthesized inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to induce p38 MAPK phosphorylation for a specified time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total p38 MAPK to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
Visualizations
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Synthesis and Evaluation.
Application Notes and Protocols for the Synthesis of Pyrazole-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis and evaluation of pyrazole-based compounds as potential anti-inflammatory agents. The protocols outlined below are based on established methodologies in medicinal chemistry and pharmacology.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The anti-inflammatory effects of many pyrazole-based compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator in the inflammatory cascade.[1] This document details the synthesis of pyrazole derivatives, their characterization, and the evaluation of their anti-inflammatory efficacy.
Synthesis of Pyrazole Derivatives
A prevalent and effective method for synthesizing 1,3,5-trisubstituted pyrazole derivatives involves a two-step process starting from the Claisen-Schmidt condensation to form chalcones, followed by a cyclization reaction with a hydrazine derivative.[4][5][6]
Part 1: Synthesis of Chalcones (α,β-unsaturated ketones)
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[5]
Protocol:
-
Dissolve the substituted acetophenone (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
To this solution, add a catalytic amount of a strong base, such as 15% potassium hydroxide (KOH) solution.[5]
-
Stir the reaction mixture at room temperature for approximately 12 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated chalcone by filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Part 2: Synthesis of Pyrazolines and their Oxidation to Pyrazoles
Pyrazolines are synthesized by the cyclization of the intermediate chalcones with hydrazine hydrate. Subsequent oxidation yields the corresponding pyrazole.
Protocol:
-
Dissolve the synthesized chalcone (1 mmol) in glacial acetic acid.[7]
-
Reflux the reaction mixture for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.
-
To obtain the pyrazole, the intermediate pyrazoline can be oxidized. A common method involves refluxing the pyrazoline in the presence of a mild oxidizing agent or simply continued heating in a suitable solvent system which can facilitate aromatization.
Modern synthetic approaches such as microwave-assisted synthesis can significantly reduce reaction times to 5-10 minutes and improve yields up to 95%.[1]
Characterization of Synthesized Compounds
The structural elucidation of the synthesized pyrazole derivatives is crucial and can be achieved using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups. Characteristic peaks include C=N stretching (around 1566-1595 cm⁻¹) and N-N stretching (around 1419-1440 cm⁻¹).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms. For pyrazolines, characteristic signals for the C4 and C5 protons and carbons can be observed.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[9]
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced rat paw edema model is a standard and widely used acute inflammation assay to evaluate the anti-inflammatory potential of novel compounds.[7][10]
Protocol:
-
Animals: Use adult Wistar rats (150-250 g). Acclimatize the animals for at least 7 days before the experiment.[11][12]
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for each synthesized compound.[7][11]
-
Dosing: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 5 mg/kg). The control group receives the vehicle only (e.g., DMSO).[11]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Percentage Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation
The anti-inflammatory activity of a series of synthesized pyrazole derivatives is summarized in the table below.
| Compound | Substituent (R) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| 6b | 4-methoxyphenyl | 85.78 ± 0.99 | [7] |
| Indomethacin | - | 72.99 | [7] |
| Celecoxib | - | 83.76 | [7] |
| 5a | - | ≥84.2 | [10] |
| Diclofenac | - | 86.72 | [10] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the general synthetic workflow and the inflammatory signaling pathway targeted by pyrazole-based anti-inflammatory agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde as a key intermediate in the discovery of novel antimicrobial agents. While direct antimicrobial data for this specific benzaldehyde is limited in publicly available literature, its structural motif is a cornerstone in the synthesis of potent antimicrobial compounds, particularly Schiff base derivatives. This document outlines the synthesis of such derivatives and the protocols for evaluating their antimicrobial efficacy, drawing upon established methodologies for analogous pyrazole-based compounds.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a diverse library of compounds, most notably Schiff bases, through condensation with various primary amines. These Schiff bases have demonstrated significant potential as antibacterial and antifungal agents. The 3,5-dimethyl substitution on the pyrazole ring is a common feature in many biologically active molecules, often contributing to enhanced potency and favorable pharmacokinetic profiles.
Synthesis of this compound Derivatives (Schiff Bases)
The primary application of this compound in antimicrobial drug discovery is as a precursor for the synthesis of Schiff bases. This is typically achieved through a condensation reaction with a primary amine in the presence of an acidic catalyst.
General Synthetic Protocol
A general method for the synthesis of Schiff base derivatives from pyrazole-4-carbaldehydes involves the following steps:
-
Dissolution: Dissolve equimolar amounts of the pyrazole-4-carbaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, commonly glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is then filtered, washed with a cold solvent (e.g., ethanol or sodium bisulfate solution) to remove unreacted aldehyde, and dried.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or dimethylformamide (DMF).
Antimicrobial Activity of Structurally Related Pyrazole Schiff Bases
Table 1: Representative Antimicrobial Activity of Pyrazole-4-carbaldehyde Schiff Base Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole Schiff Bases | Staphylococcus aureus | 3.125 - 12.5 | [1] |
| Pyrazole Schiff Bases | Bacillus subtilis | 6.25 - 25 | [1] |
| Pyrazole Schiff Bases | Escherichia coli | 6.25 - 50 | [1] |
| Pyrazole Schiff Bases | Pseudomonas aeruginosa | 12.5 - 100 | [1] |
| Pyrazole Schiff Bases | Candida albicans | 1.95 - 15.62 | [2] |
| Pyrazole Schiff Bases | Aspergillus niger | - | [3] |
Note: The presented MIC values are for various Schiff base derivatives of different pyrazole-4-carbaldehydes and are intended to be illustrative of the potential activity.
Experimental Protocols for Antimicrobial Screening
Agar Well Diffusion Method (Qualitative Screening)
This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum uniformly over the agar surface.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Broth Microdilution Method (Quantitative MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of the compounds.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Addition: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include positive controls (broth with inoculum), negative controls (broth only), and solvent controls (broth with inoculum and the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Logical Workflow for Antimicrobial Drug Discovery
References
Application Notes and Protocols: Aldol Condensation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] This reaction involves an enolate of a ketone or aldehyde reacting with an aromatic carbonyl compound that lacks α-hydrogens.[1] The resulting α,β-unsaturated ketones, commonly known as chalcones, are significant scaffolds in medicinal chemistry.[3][4] Pyrazole-containing compounds are also of great interest due to their diverse biological activities.[3][5] The synthesis of chalcones incorporating a pyrazole moiety, such as those derived from 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, is a promising avenue for the development of novel therapeutic agents. These compounds serve as key intermediates for the synthesis of various heterocyclic compounds with potential pharmacological applications.[4]
Applications in Drug Development
Chalcones and their pyrazole-containing derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. Their planar structure allows them to interact with various biological targets. Potential applications include:
-
Anti-inflammatory Agents: Chalcone derivatives have been investigated for their anti-inflammatory properties.
-
Antimicrobial Agents: The pyrazole and chalcone moieties are present in numerous compounds with antibacterial and antifungal activities.
-
Anticancer Agents: Many chalcone analogs have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
-
Antioxidant Activity: The α,β-unsaturated ketone system can participate in radical scavenging, conferring antioxidant properties to these molecules.
The synthesis of novel pyrazole-based chalcones via aldol condensation provides a valuable library of compounds for screening and development of new therapeutic leads.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of pyrazole-based chalcones via Claisen-Schmidt condensation, based on reactions with analogous pyrazole aldehydes. Yields and melting points can vary depending on the specific ketone and reaction conditions used.
| Entry | Pyrazole Aldehyde | Ketone Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 3-(alkyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Acetophenone | NaOH | Ethanol | 0.5 | 58-97 | Not Specified |
| 2 | 1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Acetophenones | NaOH | PEG-400 | 2-3 | Good to Excellent | Not Specified |
| 3 | 1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl carbaldehyde | 4-hydroxyacetophenone | NaOH | Not Specified | Not Specified | 84 | Not Specified |
| 4 | Benzaldehyde (for comparison) | Acetophenone | KOH | Ethanol | Not Specified | High | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound (1.0 eq.)
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone) (1.0 eq.)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10-20% aqueous) or Potassium Hydroxide (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen acetophenone derivative (1.0 eq.) in an appropriate volume of 95% ethanol.[6]
-
Catalyst Addition: Place the flask in an ice bath and begin stirring. Slowly add the aqueous sodium hydroxide or potassium hydroxide solution to the mixture.[6][7]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7] Reaction times can range from a few hours to overnight.[7]
-
Product Precipitation: Upon completion, the reaction mixture is poured into ice-cold water with constant stirring to precipitate the crude product.[5]
-
Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel.[6]
-
Washing: The collected solid is washed with cold water, followed by a small amount of cold ethanol to remove impurities.[6][7]
-
Drying: The purified product is dried, for example, in a vacuum oven.
Protocol 2: Product Purification by Recrystallization
Materials:
-
Crude chalcone product
-
Ethanol or an ethanol/water mixture
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals to obtain the purified chalcone.
Protocol 3: Product Characterization
The structure and purity of the synthesized chalcone should be confirmed using standard spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the characteristic peaks for the pyrazole ring, aromatic protons, and the α,β-unsaturated ketone system. The trans conformation of the chalcone can be confirmed by the coupling constant of the vinylic protons (typically around 15-16 Hz).[3]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of pyrazole-based chalcones.
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 2. 羟醛缩合反应 [sigmaaldrich.com]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 4. media.neliti.com [media.neliti.com]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of N-arylpyrazoles for Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Vilsmeier-Haack formylation of N-arylpyrazoles, a crucial reaction for the synthesis of N-arylpyrazole-4-carboxaldehydes. These aldehydes are valuable intermediates in the development of novel therapeutics, serving as key building blocks for a variety of biologically active molecules.[1][2][3]
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] In the context of N-arylpyrazoles, this reaction typically proceeds with high regioselectivity, yielding the 4-formyl derivative. The reaction involves the use of a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5][6]
Applications in Drug Discovery
N-arylpyrazole-4-carboxaldehydes are pivotal precursors in the synthesis of a diverse range of pharmacologically active compounds. Their aldehyde functional group allows for a variety of subsequent chemical transformations, making them ideal starting materials for generating libraries of potential drug candidates. These derivatives have shown a broad spectrum of biological activities, including but not limited to:
-
Anticancer Agents: The pyrazole scaffold is a well-established pharmacophore in oncology.[3] N-arylpyrazole aldehydes can be elaborated into compounds targeting various cancer cell lines.[7]
-
Anti-inflammatory Drugs: The core structure is present in several known anti-inflammatory agents.[3]
-
Antimicrobial Agents: Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[8]
Quantitative Data Summary
The Vilsmeier-Haack formylation of N-arylpyrazoles generally proceeds with good to excellent yields, depending on the substituents on both the pyrazole and the N-aryl rings. The following table summarizes representative yields for the synthesis of various 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[9]
| Entry | R¹ (at N-1) | R³ (at C-3) | Reaction Time (h) | Yield (%) |
| 1 | CH₂CH₂OH | Propyl | 8 | 58 |
| 2 | Phenyl | Propyl | 8 | 80 |
| 3 | 4-Fluorophenyl | Propyl | 14 | 46 |
| 4 | Benzyl | Methyl | 1 | 83 |
| 5 | Methyl | Methyl | 1 | 66 |
| 6 | CH₂Cl | Methyl | 1 | 59 |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the Vilsmeier-Haack formylation of an N-arylpyrazole.
Materials:
-
N-arylpyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition is exothermic, so maintain the temperature at or below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.
-
-
Formylation Reaction:
-
Dissolve the N-arylpyrazole (1 equivalent) in a minimal amount of DMF or an inert solvent like dichloromethane.
-
Add the solution of the N-arylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 60 °C to 80 °C. The optimal temperature and reaction time will depend on the specific substrate and should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of an N-arylpyrazole.
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Workflow Diagram
This diagram outlines the general laboratory procedure for the synthesis of N-arylpyrazole aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Building Block: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde in Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds. The presence of a reactive aldehyde group and a stable, electron-rich pyrazole moiety makes it an attractive building block in medicinal chemistry and material science. The pyrazole nucleus is a well-known pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including chalcones, Schiff bases, and pyrimidines.
I. Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse pharmacological activities.[3] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.
General Reaction Scheme:
Experimental Protocol: Synthesis of Chalcone Derivatives (General Procedure)
This protocol is a generalized procedure adapted from established methods for Claisen-Schmidt condensation.[4][5]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (10-20%)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid (the chalcone derivative) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation: Synthesis of Pyrazole-Based Chalcones
| Entry | Acetophenone Derivative | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3,4,5-trimethoxyacetophenone | 2-3 | 84 | [5] |
| 2 | 4-hydroxyacetophenone | 2-3 | 84 | [5] |
| 3 | 4-fluoroacetophenone | 2-3 | Not Specified | [5] |
Note: The yields are based on reactions with a similar but different pyrazole-4-carbaldehyde.
II. Synthesis of Schiff Bases
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[6][7] They are typically formed by the condensation of a primary amine with an aldehyde.
General Reaction Scheme:
Experimental Protocol: Synthesis of Schiff Bases (General Procedure)
This is a general protocol for the synthesis of Schiff bases from an aldehyde and a primary amine.[7][8]
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol) to yield the pure product.
Data Presentation: Synthesis of Pyrazole-Based Schiff Bases
| Entry | Amine Derivative | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-amino-1-ethoxybenzene | Not Specified | 31 | [6] |
| 2 | 4-nitroaniline | Not Specified | 42 | [6] |
| 3 | Various primary amines | 12-14 | Not Specified | [9] |
Note: The yields are based on reactions with a similar but different pyrazole-4-carbaldehyde.
III. Synthesis of Pyrimidine Derivatives from Chalcones
The chalcones synthesized from this compound can be further utilized as precursors for the synthesis of various heterocyclic compounds, such as pyrimidines. Pyrimidines are a core structure in many biologically important molecules, including nucleic acids and various drugs.[10]
General Reaction Scheme:
Experimental Protocol: Synthesis of Pyrimidine Derivatives (General Procedure)
This protocol describes a general method for the cyclocondensation of chalcones with urea, thiourea, or guanidine to form pyrimidine derivatives.[11][12]
Materials:
-
Pyrazole-chalcone derivative
-
Urea, Thiourea, or Guanidine hydrochloride
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-chalcone derivative (1 equivalent) and the appropriate reagent (urea, thiourea, or guanidine hydrochloride; 1-1.2 equivalents) in ethanol.
-
Add a solution of KOH or NaOH in ethanol or water.
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
Data Presentation: Synthesis of Pyrimidine Derivatives from Chalcones
| Entry | Reagent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Urea | 4 | Not Specified | [11][12] |
| 2 | Thiourea | 22 | Not Specified | [13] |
| 3 | Guanidine hydrochloride | 10 | Not Specified | [13] |
Note: The yields and reaction times are based on general procedures for chalcone cyclization and may vary for specific pyrazole-chalcones.
IV. Biological Activities and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promising biological activities, particularly as anticancer and antimicrobial agents.
Anticancer Activity and the Hippo Signaling Pathway
Recent studies have highlighted the potential of pyrazolone-based chalcones to inhibit the YAP/TEAD complex in the Hippo signaling pathway.[1][2] The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) is a key downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Inhibition of the YAP/TEAD interaction is therefore a promising strategy for cancer therapy.
Diagram: Simplified Hippo Signaling Pathway and Potential Inhibition by Pyrazole Derivatives
Caption: Hippo pathway and YAP/TEAD inhibition.
Data Presentation: Anticancer Activity of Related Pyrazole Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | Not Specified | [1][2] |
| Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon) | Not Specified | [2] |
| Pyrazolone Chalcone | HCT-116 (Colon) | 7.67 ± 0.5 | [14] |
| Pyrazolone Chalcone | HepG-2 (Liver) | 5.85 ± 0.4 | [14] |
| Pyrazolone Chalcone | MCF-7 (Breast) | 6.97 ± 0.5 | [14] |
Antimicrobial Activity
Many heterocyclic compounds derived from pyrazole aldehydes exhibit significant antimicrobial activity against a range of bacterial and fungal strains. The specific activity depends on the nature of the heterocyclic ring and the substituents.
Data Presentation: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-clubbed imino derivative | S. aureus | Not Specified | [6] |
| Pyrazole-clubbed imino derivative | E. coli | Not Specified | [6] |
| Pyrazole-clubbed imino derivative | C. albicans | 50 | [6] |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole | A. baumannii (MDR) | 512 - 1024 | [15] |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole | K. pneumoniae (KPC) | 1024 | [15] |
MIC: Minimum Inhibitory Concentration. MDR: Multi-drug resistant. KPC: Klebsiella pneumoniae carbapenemase-producing.
V. Experimental Workflows
Diagram: General Workflow for Heterocyclic Synthesis
Caption: Synthetic workflow from the starting aldehyde.
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The straightforward protocols for the synthesis of chalcones, Schiff bases, and their subsequent cyclization to pyrimidines and other heterocycles provide access to a rich chemical space for drug discovery and material science. The demonstrated anticancer and antimicrobial activities of the resulting compounds, potentially through mechanisms like the inhibition of the Hippo signaling pathway, underscore the importance of this scaffold in modern medicinal chemistry. Further exploration of the synthetic possibilities and biological activities of derivatives from this starting material is warranted.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Inhibition of the YAP : TEAD Interaction: An Unprecedented Drug Discovery Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde Derivatives
Abstract
These application notes provide a comprehensive protocol for conducting molecular docking studies on 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The protocol covers all critical stages, from protein and ligand preparation to grid generation, docking execution, and post-simulation analysis. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have been explored as potential inhibitors for various biological targets, including kinases and proteases.[1][2][3][4] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein at the atomic level.[5]
| Overview of Molecular Docking Workflow
Molecular docking simulations are essential for structure-based drug design, enabling the rapid screening of chemical libraries and the optimization of lead compounds. The overall workflow involves preparing the three-dimensional structures of both the target protein (receptor) and the small molecule (ligand), defining the binding site, running the docking algorithm to predict binding poses, and finally, analyzing and validating the results.
Caption: A generalized workflow for molecular docking studies.
| Experimental Protocols
This section details the step-by-step methodologies for performing molecular docking. While specific commands may vary between software packages (e.g., AutoDock, Schrödinger Maestro, GOLD), the underlying principles are universal.
| Protocol for Receptor Preparation
Proper preparation of the target protein structure is critical for a successful docking simulation.[6] This process typically involves cleaning the PDB file, adding missing atoms, and assigning charges.
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a database such as the Protein Data Bank (RCSB PDB).
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio, AutoDockTools).[7][8]
-
Remove all non-essential molecules, including water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[6][9]
-
If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[6][9]
-
-
Repair and Optimize Structure:
-
Assign Partial Charges:
-
Assign partial atomic charges using a force field. For AutoDock, Kollman charges are typically assigned.
-
-
Save the Prepared Receptor:
-
Save the cleaned and prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock). This file now contains the protein's coordinates with added hydrogens and assigned charges.[8]
-
| Protocol for Ligand Preparation
The ligands, in this case, the this compound derivatives, must also be correctly prepared.
-
Create 2D Structures: Draw the chemical structures of the pyrazole derivatives using software like ChemDraw or MarvinSketch.[9]
-
Convert to 3D and Minimize Energy:
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the ligand structures.
-
Assign partial charges; Gasteiger charges are commonly used for ligands in AutoDock.[11]
-
-
Define Rotatable Bonds:
-
Identify and define the rotatable (torsional) bonds within the ligand. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility.[12]
-
-
Save the Prepared Ligand:
-
Save the final ligand structure in the required format (e.g., PDBQT for AutoDock).[11]
-
| Protocol for Grid Generation
The grid box defines the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.
-
Identify the Binding Site: The active site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis.
-
Set Grid Box Parameters:
-
Generate Grid Maps: The software pre-calculates the interaction potential for different atom types (e.g., carbon, hydrogen, oxygen) at each grid point. This accelerates the subsequent docking calculations.[14]
| Protocol for Molecular Docking Execution
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor (PDBQT), the prepared ligand(s) (PDBQT), and the grid parameter file.
-
Run the Docking Algorithm: Execute the docking program (e.g., AutoDock Vina). The algorithm will sample a large number of ligand conformations within the grid box and rank them using a scoring function.[14]
-
Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (typically in kcal/mol).
| Protocol for Post-Docking Analysis and Validation
-
Analyze Binding Poses: Visualize the top-ranked poses in a molecular graphics program. Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Validate the Docking Protocol:
-
Re-docking: If a co-crystallized ligand is available, a key validation step is to extract it and re-dock it into the binding site.[17] The protocol is considered valid if the re-docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.[17]
-
Molecular Dynamics (MD) Simulation: For the most promising ligand-protein complexes, MD simulations can be performed to assess the stability of the predicted binding pose and interactions over time.[16][18]
-
| Data Presentation
Quantitative results from the docking simulation should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Docking Results for Pyrazole Derivatives
| Compound ID | Structure | Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) (µM) | No. of H-Bonds | Key Interacting Residues | RMSD (Å) (for re-docking) |
| Control | Native Ligand | -9.5 | 0.25 | 4 | TYR-210, LYS-155, ASP-301 | 1.25 |
| PD-01 | R = H | -8.7 | 0.98 | 3 | TYR-210, LYS-155, GLU-250 | N/A |
| PD-02 | R = 4-Cl | -9.2 | 0.45 | 3 | TYR-210, LYS-155, GLU-250 | N/A |
| PD-03 | R = 4-OCH₃ | -8.9 | 0.76 | 4 | TYR-210, LYS-155, ASP-301 | N/A |
| PD-04 | R = 4-NO₂ | -9.8 | 0.18 | 4 | TYR-210, ASP-301, SER-211 | N/A |
Note: Data presented is hypothetical and for illustrative purposes only.
| Visualization of Target Pathways
This compound derivatives are often investigated as inhibitors of signaling pathways implicated in cancer, such as kinase cascades. The diagram below illustrates a generic kinase signaling pathway that could be a target for these compounds.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 14. ks.uiuc.edu [ks.uiuc.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Analysis: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The synthesis of this compound is typically achieved through the N-arylation of 3,5-dimethylpyrazole with a suitable 4-halobenzaldehyde or 4-formylphenylboronic acid derivative. The most common and effective methods are:
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) with 3,5-dimethylpyrazole. Modern protocols often use copper(I) salts and a ligand to facilitate the reaction at lower temperatures.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine (in this case, 3,5-dimethylpyrazole).[1] This method is known for its broad substrate scope and functional group tolerance.[1]
-
Chan-Lam Coupling: This copper-catalyzed reaction couples a boronic acid (e.g., 4-formylphenylboronic acid) with an N-H containing compound like 3,5-dimethylpyrazole.[2] It can often be carried out under mild conditions, sometimes even at room temperature in the presence of air.[2]
-
Vilsmeier-Haack Reaction: While less direct for this specific target, this reaction can be used to formylate a pre-formed N-aryl pyrazole that does not already contain an aldehyde group.[3][4]
Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I address them?
A2: Low yields in the synthesis of N-aryl pyrazoles can arise from several factors. Here are some common issues and their solutions:
-
Poor quality of starting materials: Ensure that 3,5-dimethylpyrazole and the aryl halide/boronic acid are pure. Impurities can lead to side reactions and complicate purification. It is advisable to use freshly purified reagents.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and the choice of base are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Inefficient catalyst/ligand system (for Buchwald-Hartwig and Ullmann reactions): The choice of catalyst and ligand is crucial for achieving high yields. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often effective. For Ullmann reactions, ligands such as diamines can improve catalyst performance.
-
Presence of water or oxygen: While Chan-Lam coupling can be tolerant to air, Buchwald-Hartwig and some Ullmann reactions are sensitive to oxygen and moisture. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
-
Side reactions: The formation of regioisomers (if using an unsymmetrical pyrazole) or undesired homo-coupling of the aryl halide can reduce the yield of the desired product.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product can typically be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying aryl pyrazoles. A gradient of ethyl acetate in hexanes is often a suitable eluent system. To prevent the compound from sticking to the silica gel, the silica can be deactivated with triethylamine or ammonia in methanol.[3]
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline material.[5] Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[3][6] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[6]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid wash of the organic layer during workup can help remove non-basic impurities. However, care must be taken as the product itself can be protonated and move into the aqueous layer. A patent for pyrazole purification describes dissolving the pyrazole in a solvent, treating it with an acid to form the salt which crystallizes, and then neutralizing the salt to recover the pure pyrazole.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst or degraded reagents. | Use freshly opened or purified reagents and a new batch of catalyst. |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Start with literature-reported values for similar reactions and screen a range of temperatures. | |
| Incorrect solvent or base. | The choice of solvent and base is critical. For Ullmann and Buchwald-Hartwig reactions, common bases include K₂CO₃, Cs₂CO₃, or t-BuOK, and common solvents are DMF, DMSO, or toluene. | |
| Formation of Multiple Products (as seen on TLC/LC-MS) | Side reactions such as homo-coupling or reaction with impurities. | Ensure starting materials are pure. Degas the solvent and run the reaction under an inert atmosphere. |
| Formation of regioisomers (less common with symmetrical 3,5-dimethylpyrazole). | Confirm the structure of the products using NMR or other spectroscopic methods. | |
| Product is "Oiling Out" During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point. | Increase the volume of the "good" solvent, ensure slow cooling, or try a different solvent system. Using a seed crystal can also induce proper crystallization.[6] |
| Difficulty in Removing a Specific Impurity | The impurity has similar polarity to the product. | If column chromatography is not effective, try recrystallization from a different solvent system. Acid-base extraction might also be useful if the impurity has a different pKa than the product. |
Experimental Protocols
Protocol 1: Ullmann Condensation
This protocol is a general guideline for the copper-catalyzed N-arylation of 3,5-dimethylpyrazole.
Materials:
-
4-Fluorobenzaldehyde
-
3,5-Dimethylpyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add 3,5-dimethylpyrazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous DMF via syringe.
-
Add 4-fluorobenzaldehyde (1 equivalent) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with aqueous ammonia solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed synthesis.
Materials:
-
4-Bromobenzaldehyde
-
3,5-Dimethylpyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (1.5 equivalents) to a reaction vessel.
-
Add 3,5-dimethylpyrazole (1.2 equivalents) and 4-bromobenzaldehyde (1 equivalent).
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 100-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Pyrazoles
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Ullmann Condensation | CuI | Diamine or None | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 110-150 | 60-90 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, SPhos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 | 70-95 |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp - 50 | 75-95 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yields in the synthesis.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for purifying this compound using recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds based on the principle of differential solubility. The ideal scenario for purifying this compound involves finding a solvent that completely dissolves the compound at an elevated temperature but in which it is sparingly soluble at lower temperatures. Impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[1] By carefully controlling the cooling process, the target compound will form pure crystals, leaving impurities behind.[1]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: Selecting the right solvent is crucial for successful recrystallization. For aromatic aldehydes and pyrazole derivatives, several common solvents can be screened.[2] The ideal solvent should be inert, have a relatively low boiling point for easy removal, and be safe to handle.[1] A small-scale solubility test is highly recommended before proceeding with the bulk of the compound.
Q3: What are the essential steps of a typical recrystallization procedure?
A3: A standard recrystallization procedure includes the following key steps:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): Any insoluble impurities are removed from the hot solution.
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance to promote the formation of pure crystals.[1]
-
Crystal Collection: The purified crystals are separated from the cold solvent (mother liquor) by vacuum filtration.[1]
Q4: Can recrystallization be used to separate regioisomers of pyrazole derivatives?
A4: Yes, if regioisomers have sufficiently different solubilities in a specific solvent system, fractional recrystallization can be an effective separation method.[2] This process involves multiple recrystallization steps to progressively enrich one isomer.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated.[3][4] 2. The solution is supersaturated, and crystallization has not been initiated.[3][4] | 1. Boil off some of the solvent to increase the concentration of the solute and attempt to cool again.[5][6] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][4] |
| The compound "oils out" instead of forming crystals. | 1. The melting point of the compound is lower than the boiling point of the solvent.[4] 2. The solution is too concentrated, or the cooling rate is too rapid.[5] 3. The presence of significant impurities can lower the melting point of the mixture.[6] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][6] 2. Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low yield of recovered crystals. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[3][6] 2. Premature crystallization occurred during hot filtration.[5] 3. The crystals were washed with a solvent that was not ice-cold, leading to re-dissolving of the product.[3] | 1. Concentrate the mother liquor and cool it further to recover more crystals. 2. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtration.[5] 3. Always use an ice-cold solvent to wash the crystals.[3] |
| Crystals appear discolored. | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystallization happens too quickly. | 1. The solution is highly supersaturated, or the cooling is too rapid, which can trap impurities.[6] | 1. Reheat the solution and add a small amount of extra solvent to ensure the solution is not overly saturated. Allow the solution to cool more slowly by insulating the flask.[6] An ideal crystallization process should see crystals forming over a period of about 20 minutes.[6] |
Solvent Selection for this compound
| Solvent/System | Type | Rationale for Screening |
| Ethanol | Protic | Often a good starting point for aromatic and heterocyclic compounds.[2] |
| Isopropanol | Protic | Similar to ethanol but may offer different solubility characteristics.[2] |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a range of polarities.[2] |
| Acetone | Polar Aprotic | Can be effective, but its low boiling point may require careful handling.[2] |
| Hexane/Ethyl Acetate | Mixed | A common mixed-solvent system where solubility can be finely tuned.[2] |
| Ethanol/Water | Mixed Protic | Useful for polar pyrazole derivatives; water acts as an anti-solvent.[2] |
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a general methodology for the recrystallization of this compound.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.[2]
-
Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.[3]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[8]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[3]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of pyrazole derivatives in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to facilitate your experimental work.
Troubleshooting Guides
Scenario 1: Your pyrazole derivative is not dissolving in common organic solvents (e.g., DMSO, Ethanol, Methanol).
Potential Causes and Solutions:
-
Insufficient Solvent Volume or High Compound Concentration: The amount of solvent may be insufficient to dissolve the given amount of the compound.
-
Solution: Try increasing the volume of the solvent or decreasing the concentration of the pyrazole derivative. It is recommended to start with a lower concentration and gradually increase it.
-
-
Kinetics of Dissolution: Some compounds take time to dissolve.
-
Solution: Allow for a longer dissolution time. Gentle heating (e.g., 37°C) and sonication can also aid in dissolving the compound.
-
-
Solvent Purity: The presence of water or other impurities in the organic solvent can significantly reduce the solubility of hydrophobic compounds.
-
Solution: Use fresh, anhydrous solvents. Ensure that your solvents are stored properly to prevent moisture absorption.
-
-
Compound Purity and Form: The presence of impurities or the crystalline form of the compound can affect its solubility.
-
Solution: Ensure the purity of your compound. If possible, try using an amorphous form, which is generally more soluble than a crystalline form.
-
Scenario 2: Your pyrazole derivative dissolves in a pure organic solvent (e.g., DMSO) but precipitates when diluted into an aqueous buffer for an experiment.
Potential Causes and Solutions:
-
Exceeding Thermodynamic Solubility: The concentration of the compound in the final aqueous solution is higher than its thermodynamic solubility limit.
-
Solution 1: Optimize Final Concentration: Determine the maximum tolerable concentration of your compound in the final aqueous buffer. This can be done by preparing serial dilutions and observing for precipitation.
-
Solution 2: Use a Co-solvent System: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer. For example, a 10 mM DMSO stock can be diluted 1:10 in ethanol to get a 1 mM solution in 10% DMSO/90% ethanol, which can then be further diluted.
-
Solution 3: pH Adjustment: The solubility of pyrazole derivatives with ionizable groups can be pH-dependent. Adjusting the pH of the aqueous buffer may increase solubility.
-
-
"Salting-Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic compounds.
-
Solution: If your experimental protocol allows, try reducing the salt concentration of your buffer.
-
-
Buffer Instability: Changes in the buffer's pH over time can lead to precipitation.
-
Solution: Ensure your buffer is stable and properly prepared.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of pyrazole derivatives in organic solvents?
A1: The solubility of pyrazole derivatives is influenced by several factors, including:
-
Molecular Structure: The presence of different substituents on the pyrazole ring can significantly impact its physicochemical properties, including solubility. For instance, the introduction of polar functional groups can increase polarity and potentially solubility in more polar solvents.
-
Crystalline Structure: The arrangement of molecules in the solid state affects the energy required to dissolve the compound. Amorphous forms are generally more soluble than stable crystalline forms.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent play a crucial role. Generally, pyrazoles are more soluble in organic solvents like ethanol, methanol, and acetone.
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
-
pH: For pyrazole derivatives with ionizable functional groups, the pH of the solution can significantly affect their solubility.
Q2: I have a novel pyrazole derivative with very poor solubility. What are the first steps I should take?
A2: When faced with a poorly soluble novel pyrazole derivative, a systematic approach is recommended:
-
Prepare a High-Concentration Stock in DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic compounds and is a good starting point.
-
Determine Kinetic and Thermodynamic Solubility: Assess the compound's solubility in your desired experimental buffer. This will help you understand the concentration limits you can work with.
-
Test a Range of Solvents: If DMSO is not suitable or causes issues in your assay, test a panel of other organic solvents such as ethanol, methanol, dimethylformamide (DMF), and acetonitrile.
-
Consider Co-solvents: If the compound precipitates upon dilution into an aqueous buffer, explore the use of co-solvents to maintain solubility.
Q3: How do I choose the right organic solvent for my pyrazole derivative?
A3: The principle of "like dissolves like" is a good starting point. The polarity of your pyrazole derivative will influence its solubility in different solvents. A good practice is to test a range of solvents with varying polarities. For many pyrazole-based drugs, solvents like ethanol, DMSO, and DMF are effective. For instance, Celecoxib is soluble in ethanol and DMF at approximately 25 mg/mL and in DMSO at about 16.6 mg/mL.
Q4: What are some advanced techniques to overcome very poor solubility?
A4: For highly insoluble pyrazole derivatives, several formulation strategies can be employed:
-
Solid Dispersions: This involves dispersing the drug in an inert, water-soluble carrier in a solid state. This can be achieved through methods like solvent evaporation or melting.
-
Salt Formation: If your pyrazole derivative has an ionizable group (acidic or basic), it can be converted into a salt, which often has significantly higher aqueous solubility.
-
Co-crystallization: This technique involves forming a crystalline structure containing the active pharmaceutical ingredient (API) and a co-former molecule. Co-crystals can exhibit improved solubility and dissolution rates.
-
Nanotechnology: Reducing the particle size of the compound to the nanoscale can increase its surface area and, consequently, its dissolution rate and solubility.
Q5: Can the position of substituents on the pyrazole ring affect its solubility?
A5: Yes, the position and nature of substituents on the pyrazole ring can have a significant impact on its physicochemical properties, including solubility. The introduction of polar groups can increase solubility in polar solvents, while non-polar substituents may enhance solubility in non-polar solvents. The overall lipophilicity and hydrogen bonding capabilities of the molecule are altered by these substitutions.
Data Presentation
Table 1: Solubility of Selected Pyrazole Derivatives in Common Organic Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Celecoxib | Ethanol | ~25 mg/mL | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | ~16.6 mg/mL | Room Temperature | |
| Dimethylformamide (DMF) | ~25 mg/mL | Room Temperature | |
| Ethyl Acetate | High | 25 | |
| Acetonitrile | High | 25 | |
| Methanol | Moderate | 25 | |
| Isopropanol | Moderate | 25 | |
| Butanol | Low | 25 | |
| Toluene | Very Low | 25 | |
| 1H-Pyrazole | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Room Temperature (with warming) |
| Water | Limited | Room Temperature | |
| Ethanol | Soluble | Room Temperature | |
| Methanol | Soluble | Room Temperature | |
| Acetone | Soluble | Room Temperature |
Data for Celecoxib sourced from. Data for 1H-Pyrazole sourced from.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes a general procedure for preparing a solid dispersion of a poorly soluble pyrazole derivative to enhance its dissolution rate.
Materials:
-
Poorly soluble pyrazole derivative
-
Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the pyrazole derivative and the water-soluble carrier in a predetermined ratio (e.g., 1:1, 1:2). Dissolve both components in a suitable common organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. Gentle heating may be applied to facilitate evaporation. Continue until a clear, solvent-free film is formed.
-
Drying: Further dry the resulting solid mass in a vacuum oven at a suitable temperature to ensure complete removal of the residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: General Procedure for Salt Formation
This protocol outlines a general method for preparing an acid addition salt of a pyrazole derivative with a basic functional group.
Materials:
-
Pyrazole derivative with a basic center
-
Acid (e.g., hydrochloric acid, sulfuric acid, citric acid)
-
Suitable solvent (e.g., diethyl ether, toluene, water)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the pyrazole derivative in a suitable organic solvent.
-
Acid Addition: Slowly add a solution of the chosen acid in a suitable solvent to the pyrazole derivative solution while stirring. The acid can be added dropwise.
-
Precipitation: The salt of the pyrazole derivative will often precipitate out of the solution upon addition of the acid. Continue stirring for a sufficient period to ensure complete reaction and precipitation.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing and Drying: Wash the collected salt with a small amount of the solvent to remove any unreacted starting materials. Dry the salt under vacuum to remove residual solvent.
This is a general procedure and the specific solvent, acid, and reaction conditions will need to be optimized for each specific pyrazole derivative.
Mandatory Visualizations
Caption: Workflow for troubleshooting poor solubility of pyrazole derivatives.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.
Side product formation in the synthesis of N-substituted pyrazoles
Technical Support Center: Synthesis of N-Substituted Pyrazoles
Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side product formations encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of N-substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds?
A1: The most prevalent side reaction is the formation of regioisomers.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the substituted nitrogen atom of the hydrazine can attack either of the two non-equivalent carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles).[2][3]
Q2: How can I differentiate between the different pyrazole regioisomers?
A2: A combination of spectroscopic techniques is crucial for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will reveal different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structural confirmation, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, thus confirming their relative positions.[2]
Q3: Besides regioisomers, what other side products or issues might I encounter?
A3: Other common issues include:
-
Low Conversion Rates: This can be due to impure starting materials, steric hindrance from bulky substituents, or non-optimal reaction conditions (temperature, solvent, catalyst).[2]
-
Formation of Colored Impurities: A yellow or red coloration in the reaction mixture may indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.[2]
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[2]
-
Incomplete Cyclization: The reaction may halt at the hydrazone intermediate stage, particularly if the hydrazine is deactivated by electron-withdrawing groups.[2]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows the presence of two or more isomeric products.
-
Difficulty in purifying the desired product due to similar physical properties of the isomers.
Root Causes & Solutions:
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by the substituent on the hydrazine.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the reaction pathway.[1]
-
Solvent Choice: The solvent can have a profound effect on the isomer ratio. The use of fluorinated solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve regioselectivity.[4]
Quantitative Data on Solvent Effects on Regioselectivity:
The following table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in different solvents. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).
| Entry | 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) (%) | Total Yield (%) | Reference |
| 1 | R¹=2-Furyl, R²=CF₃ | Methylhydrazine | EtOH | 36:64 | 99 | [4] |
| 2 | R¹=2-Furyl, R²=CF₃ | Methylhydrazine | TFE | 85:15 | 99 | [4] |
| 3 | R¹=2-Furyl, R²=CF₃ | Methylhydrazine | HFIP | 97:3 | 98 | [4] |
| 4 | R¹=2-Furyl, R²=CF₂CF₃ | Methylhydrazine | EtOH | 64:36 | 93 | [4] |
| 5 | R¹=2-Furyl, R²=CF₂CF₃ | Methylhydrazine | TFE | 98:2 | 99 | [4] |
| 6 | R¹=2-Furyl, R²=CF₂CF₃ | Methylhydrazine | HFIP | >99:<1 | 99 | [4] |
Troubleshooting Workflow for Regioisomer Formation:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
General Reaction Pathway for Knorr Pyrazole Synthesis:
The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazoles.[1]
Caption: General reaction pathway for the Knorr pyrazole synthesis.
Issue 2: Low Reaction Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.
-
The isolated yield of the desired product is lower than expected.
Root Causes & Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[2]
-
Reaction Conditions Optimization:
-
Stability of Reagents: Some hydrazines can be unstable. Ensure proper storage and handling.
Troubleshooting Workflow for Low Yield:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Experimental Protocols
General Protocol for Pyrazole Synthesis from 1,3-Dicarbonyl Compounds and Substituted Hydrazines in TFE:
This protocol provides a general guideline. Optimization may be required for specific substrates.[2]
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.[2]
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]
General Protocol for Copper-Catalyzed N-Arylation of Pyrazoles:
This protocol is a general guideline for the N-arylation of a pre-formed pyrazole ring.
-
To a sealable reaction tube, add the pyrazole (1.0 eq.), aryl halide (1.2 eq.), copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).[2]
-
Add the solvent (e.g., DMF, DMSO, or toluene).
-
Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.[2]
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.[2]
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.[2]
-
Purify by column chromatography.[2]
References
Optimizing reaction conditions for pyrazole synthesis using microwave irradiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing pyrazole synthesis using microwave irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for pyrazole synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods for pyrazole synthesis.[1][2] The primary benefits include:
-
Speed: Reaction times are often dramatically reduced from hours to mere minutes.[1][3]
-
Higher Yields: Increased reaction efficiency frequently leads to higher product yields.[3]
-
Improved Purity: Cleaner reactions can simplify product purification processes.[1]
-
Green Chemistry: This method promotes more sustainable laboratory practices through reduced energy consumption and the potential for solvent-free reactions.[1][4]
Q2: What are the typical starting materials for microwave-assisted pyrazole synthesis?
A2: Common precursors for pyrazole synthesis under microwave irradiation include the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives.[1][5] Other frequently used starting materials are 1,3-dicarbonyl compounds which react with hydrazines.[1] Multi-component reactions involving, for example, a β-ketoester, a hydrazine, and an aldehyde are also effectively carried out using microwave assistance.[6]
Q3: Can I use a domestic microwave oven for pyrazole synthesis?
A3: While some studies have utilized domestic microwave ovens, it is generally not recommended due to safety concerns and lack of precise control over reaction conditions like temperature and pressure.[7] Dedicated microwave reactors are designed with features for safe and reproducible synthesis, including temperature and pressure sensors, and uniform microwave field distribution.[7]
Q4: What solvents are suitable for microwave-assisted pyrazole synthesis?
A4: A range of solvents can be used, with the choice often depending on the specific reaction. Ethanol is commonly employed, sometimes with a catalytic amount of acid like glacial acetic acid.[1][5] Other solvents such as DMF and even water have been used.[2][5] Notably, many microwave-assisted pyrazole syntheses can be performed under solvent-free conditions, which is a significant advantage for green chemistry.[2][4]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Incorrect Microwave Power/Temperature | Optimize the microwave power and temperature. The ideal conditions are highly dependent on the specific reactants and solvent. Start with conditions reported in the literature for similar pyrazoles and then systematically vary the power and temperature. For example, some syntheses are efficient at 300-420 W, while others may require different power levels.[2][6] |
| Suboptimal Reaction Time | The reaction time in microwave synthesis is critical and typically short (1-15 minutes).[1][3][6] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal irradiation time. Both insufficient and excessive irradiation can lead to low yields. |
| Poor Microwave Absorption | If the reaction mixture has poor microwave absorption, localized overheating or inefficient heating can occur.[2] Consider adding a small amount of a polar solvent (if the reaction is solvent-free) or a catalyst that can absorb microwaves.[8] |
| Inappropriate Catalyst or Lack Thereof | Some reactions require a catalyst to proceed efficiently. Common catalysts include glacial acetic acid, zinc chloride, or various solid base catalysts.[1][3][8] Ensure the correct catalyst is being used and at the appropriate concentration. |
Problem 2: Formation of side products or impurities.
| Possible Cause | Suggested Solution |
| Overheating or Prolonged Reaction Time | Excessive temperature or reaction time can lead to the degradation of reactants or products, or the formation of unwanted by-products.[2] Carefully control the temperature and optimize the reaction time by monitoring with TLC. |
| Incorrect Reactant Stoichiometry | The ratio of reactants, such as the hydrazine to the dicarbonyl compound, can influence the reaction outcome.[6] An optimized reactant ratio can minimize side reactions. For instance, a slight excess of the hydrazine derivative (e.g., 1.2 mmol) to the chalcone (1.0 mmol) is sometimes used.[1] |
| Solvent Effects | The choice of solvent can influence the reaction pathway. If side products are observed, consider changing the solvent or attempting the reaction under solvent-free conditions.[4][7] |
Problem 3: Reaction reproducibility issues.
| Possible Cause | Suggested Solution |
| Inconsistent Heating in Microwave | Domestic microwave ovens often have uneven heating, leading to poor reproducibility.[7] Use a dedicated scientific microwave reactor with a stirrer and a uniform microwave field for consistent results. |
| Vial Sealing | Ensure the microwave vial is properly and completely sealed before starting the reaction to prevent solvent evaporation and maintain pressure, which is crucial for reproducible results.[9] |
| Stirring | Proper stirring of the reaction mixture is critical for uniform temperature distribution and efficient reaction.[9] Ensure the stir bar is functioning correctly throughout the irradiation period. |
Data Presentation: Reaction Condition Comparison
The following tables summarize quantitative data comparing microwave-assisted synthesis with conventional heating methods for various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1]
| Method | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | 60 | 5 min | 91-98 |
| Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1][3]
| Method | Time | Yield (%) |
| Microwave-Assisted | 9-10 min | 79-92 |
| Conventional Heating | 7-9 hours | Not specified |
Table 3: Optimization of One-Pot Pyrazolone Synthesis [6][10]
| Microwave Power (W) | Time (min) | Yield (%) |
| 280 | 5 | 20 |
| 420 | 5 | 67 |
| 560 | 5 | 54 |
| 420 | 10 | 71 |
| 420 | 15 | 62 |
Experimental Protocols
Protocol 1: Synthesis of Pyrazoles from Chalcones [1]
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolones (Solvent-Free) [6][10]
-
In a 50-mL one-neck flask, combine the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the substituted hydrazine (0.3 mmol), and the aldehyde (0.3 mmol).
-
Place the flask in a microwave oven.
-
Irradiate the mixture at an optimized power and time (e.g., 420 W for 10 minutes).
-
After irradiation, allow the solid to cool to room temperature.
-
Triturate the solid with ethyl acetate.
-
Collect the product by suction filtration.
Visualizations
Caption: Workflow for optimizing microwave-assisted pyrazole synthesis.
Caption: Troubleshooting decision tree for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purifying Pyrazole Aldehydes with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole aldehydes using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of pyrazole aldehydes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system polarity.- Co-elution of structurally similar impurities (e.g., regioisomers).[1]- Column overloading. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound for good separation.- Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with close Rf values.- Reduce Sample Load: Ensure the amount of crude product loaded is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Product Degradation on the Column | - Pyrazole aldehydes can be sensitive to the acidic nature of standard silica gel.[2][3]- Aldehyd functional groups can sometimes be unstable on silica. | - Deactivate Silica Gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine (e.g., 1% in the eluent) before packing the column.[4]- Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[1]- Minimize Time on Column: Run the column efficiently to reduce the contact time between your compound and the stationary phase. |
| Product Does Not Elute from the Column | - The solvent system is not polar enough to move the compound.- The compound may have irreversibly adsorbed to the silica gel. | - Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent system.- Flush with a Highly Polar Solvent: If your compound is still on the column, try flushing with a more polar solvent like methanol or a mixture of dichloromethane and methanol. |
| Product Elutes Too Quickly (with the solvent front) | - The solvent system is too polar. | - Decrease Solvent Polarity: Use a less polar eluent system. Increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| Formation of Regioisomers | - A common issue in pyrazole synthesis, leading to purification challenges.[1] | - Careful Solvent Selection: Use TLC to find a solvent system that provides baseline separation of the isomers.[1]- Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography might provide the necessary selectivity.[1] |
Frequently Asked Questions (FAQs)
1. What is the best stationary phase for purifying pyrazole aldehydes?
The most common stationary phase for the column chromatography of pyrazole aldehydes is silica gel (230-400 mesh) .[5] However, due to the potential sensitivity of the aldehyde group and the basic nature of the pyrazole ring, deactivated silica gel (treated with a base like triethylamine) or neutral alumina can be good alternatives to prevent product degradation.[1][4]
2. How do I choose the right solvent system for my pyrazole aldehyde purification?
The ideal solvent system is typically determined by running several small-scale tests on a Thin Layer Chromatography (TLC) plate.[6] A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether .[5][7] The goal is to find a solvent ratio that gives your desired pyrazole aldehyde an Rf value between 0.2 and 0.3 while providing good separation from impurities.
3. Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your crude sample:
-
Isocratic Elution (constant solvent composition) is suitable for simple mixtures where the impurities are well-separated from the product on the TLC plate.[6]
-
Gradient Elution (gradually increasing solvent polarity) is recommended for complex mixtures containing compounds with a wide range of polarities. It can improve separation and sharpen peaks for later-eluting compounds.
4. My pyrazole aldehyde is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
For highly polar compounds, you will need to use a more polar eluent system. Consider adding a small percentage of methanol to your ethyl acetate or dichloromethane. For basic compounds that streak on the TLC plate, adding a small amount of triethylamine or ammonia in methanol to the eluent can improve the spot shape and mobility.[4]
5. What are some common impurities I might encounter?
Common impurities in pyrazole aldehyde synthesis can include:
-
Unreacted starting materials.[8]
-
Regioisomers, which can be particularly challenging to separate.[1]
-
Byproducts from side reactions.
-
Pyrazoline intermediates, if the final oxidation step is incomplete.
Quantitative Data Summary
The following tables summarize common solvent systems and their ratios used in the purification of pyrazole derivatives as reported in the literature.
Table 1: Common Solvent Systems for Pyrazole Derivative Purification
| Non-Polar Solvent | Polar Solvent | Typical Ratios (Non-Polar:Polar) | Reference(s) |
| Hexane | Ethyl Acetate | 19:1 | [5] |
| n-Pentane | Diethyl Ether | 9:1, 8:2, 7:3 | [7] |
| Petroleum Ether | Benzene | 1:3 | [9] |
| Cyclohexane | Ethyl Acetate | 50:3 | [9][10] |
Experimental Protocols
Detailed Methodology for a General Column Chromatography Purification of a Pyrazole Aldehyde
This protocol outlines a standard procedure for purifying a pyrazole aldehyde using flash column chromatography with silica gel.
1. Preparation of the Silica Gel Slurry:
- In a beaker, add silica gel (230-400 mesh) to your starting eluent (a low-polarity mixture of hexane and ethyl acetate, e.g., 95:5). The amount of silica should be 30-100 times the weight of your crude product.
- Stir the mixture gently with a glass rod to create a homogenous slurry, ensuring no clumps are present.
2. Packing the Column:
- Secure a glass chromatography column vertically. Ensure the stopcock is closed.
- Pour a small amount of the starting eluent into the column.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Carefully pour the silica gel slurry into the column. Use a funnel to avoid spilling.
- Gently tap the side of the column to ensure the silica packs evenly without any air bubbles or cracks.
- Once the silica has settled, add a thin protective layer of sand on top.
- Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
- Dissolve your crude pyrazole aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the silica gel using a pipette.
- Allow the sample to be absorbed into the silica by draining the solvent until it reaches the top of the sand.
- Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is loaded onto the silica in a narrow band.
4. Elution and Fraction Collection:
- Carefully fill the column with the eluent.
- Begin eluting the column by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle pressure can be applied to the top of the column using a pump or syringe.
- Collect the eluent in a series of numbered test tubes or flasks (fractions).
- If using gradient elution, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
5. Monitoring the Separation:
- Monitor the separation by spotting fractions onto TLC plates.
- Visualize the spots under a UV lamp or by using an appropriate staining solution.
- Identify the fractions containing your pure pyrazole aldehyde.
6. Isolation of the Purified Compound:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to obtain your purified pyrazole aldehyde.
Visualizations
Caption: Experimental workflow for pyrazole aldehyde purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organically modified silica with pyrazole-3-carbaldehyde as a new sorbent for solid-liquid extraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Benzaldehyde and its Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the stability issues of benzaldehyde compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my benzaldehyde sample?
A1: The most common signs of benzaldehyde degradation are a change in color from colorless to yellowish and the formation of a white crystalline solid, which is benzoic acid.[1][2][3] An inconsistent performance in reactions, such as lower yields or the appearance of unexpected side products, can also indicate degradation.[4]
Q2: What is the main cause of benzaldehyde degradation during storage?
A2: The primary cause of degradation is autoxidation. Benzaldehyde readily reacts with atmospheric oxygen to form benzoic acid.[5][6][7] This process is significantly accelerated by exposure to light, heat, and the presence of metallic impurities.[3][6]
Q3: What are the ideal storage conditions for benzaldehyde compounds to ensure long-term stability?
A3: To ensure long-term stability, benzaldehyde and its derivatives should be stored in a cool, dry, and dark place.[4] It is highly recommended to store them in tightly sealed, amber glass bottles under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][5][8]
Q4: Can I use a plastic container to store benzaldehyde?
A4: It is not recommended. While some plastics may be compatible for short periods, glass, particularly amber glass, is preferred for long-term storage to protect from light and minimize potential leaching or reactions with the container material.[5][6]
Q5: My benzaldehyde has turned yellow. Can I still use it?
A5: A slight yellow tint may not significantly affect the outcome of all reactions.[4] However, for applications requiring high purity, purification is recommended. The yellow color indicates the onset of degradation and the presence of impurities.[1][2][3]
Q6: Are there any chemical stabilizers I can add to my benzaldehyde?
A6: Yes, certain antioxidants can inhibit the autoxidation process. Hydroquinone and thiourea have been reported as effective stabilizers for benzaldehyde.[9][10] Interestingly, benzyl alcohol, a common precursor, can also inhibit the autoxidation of benzaldehyde.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields | Purity of the benzaldehyde compound may be compromised due to degradation. | - Verify the purity of your sample using analytical methods like HPLC or GC-MS.[4] - Purify the compound by vacuum distillation or recrystallization.[4][7] |
| Appearance of unexpected side products | The benzaldehyde may have reacted with atmospheric oxygen or moisture. | - Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).[4] - Use anhydrous solvents.[4] |
| Compound appears discolored (yellowish) | Oxidation of the aldehyde group has occurred. | - For high-purity applications, purification is recommended.[4] - Store the compound under an inert atmosphere to prevent further oxidation.[4] |
| Formation of a white precipitate | The precipitate is likely benzoic acid, the primary oxidation product. | - The compound is significantly degraded and requires purification before use. - Filter the solution to remove the benzoic acid, but be aware that the remaining liquid is still likely to contain dissolved impurities. Distillation is the preferred purification method.[7] |
| Low solubility in a nonpolar solvent | This could be due to the presence of polar impurities like benzoic acid or partial polymerization. | - Filter the solution to remove any insoluble material.[4] - Consider purifying the benzaldehyde before use. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the purity of a benzaldehyde sample.
-
Sample Preparation:
-
Prepare a stock solution of the benzaldehyde sample in a high-purity solvent such as acetonitrile or dichloromethane. A typical concentration is 1 mg/mL.
-
Prepare a series of calibration standards of pure benzaldehyde and any expected impurities (e.g., benzoic acid, benzyl alcohol) in the same solvent.
-
-
GC-FID Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas of benzaldehyde and any impurities in the chromatogram of the sample.
-
Use the calibration curves to quantify the concentration of benzaldehyde and impurities.
-
Calculate the purity of the sample as a percentage.
-
Protocol 2: Purification of Benzaldehyde by Recrystallization
This method is suitable for removing solid impurities like benzoic acid.
-
Solvent Selection: Choose a solvent system in which benzaldehyde is soluble at high temperatures and poorly soluble at low temperatures. A common choice is a mixture of ethanol and water.
-
Dissolution: In a fume hood, gently heat the chosen solvent and dissolve the impure benzaldehyde to create a saturated solution.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of purified benzaldehyde should form. To maximize the yield, you can further cool the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Autoxidation of benzaldehyde to benzoic acid.
Caption: Troubleshooting guide for benzaldehyde stability.
Caption: Workflow for benzaldehyde purity analysis.
References
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 6. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. gustavus.edu [gustavus.edu]
- 9. Sciencemadness Discussion Board - Stabilizer for benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to prevent oxidation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the oxidation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a common issue encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation is the oxidation of the aldehyde group (–CHO). Like many aromatic aldehydes, this compound is susceptible to autoxidation when exposed to atmospheric oxygen.[1][2] This reaction converts the aldehyde to its corresponding carboxylic acid, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid. The process can be accelerated by factors such as light, heat, and the presence of metallic impurities.[1]
Q2: What are the ideal storage conditions to prevent oxidation?
A2: To ensure the stability and purity of the compound, the following storage conditions are critical:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3][4] Safety data sheets for similar aldehydes often recommend storing under nitrogen.[3]
-
Temperature: Maintain a cool environment, ideally between 15°C and 25°C.[1] Avoid high temperatures, which increase the rate of oxidation.[1]
-
Light Protection: Use amber-colored, airtight glass containers or other opaque packaging to protect the compound from light, especially UV light, which can initiate photochemical degradation.[1][5]
-
Airtight Containers: Ensure containers are tightly sealed to prevent exposure to air and moisture.[5] It is also advisable to minimize the headspace (the volume of air above the compound) in the container.[1]
Q3: Can I use antioxidants to improve the stability of the compound?
A3: Yes, adding a radical-scavenging antioxidant can be an effective strategy. For aromatic aldehydes, small amounts of inhibitors like hydroquinone, catechol, or Butylated Hydroxytoluene (BHT) are often used to prevent air oxidation during storage or purification.[4] A very small quantity (e.g., 50-100 ppm) is typically sufficient.
Q4: How does the choice of solvent impact the stability of the aldehyde during experiments?
A4: The choice and quality of the solvent are important. When using the aldehyde in a reaction, it is best practice to use anhydrous and de-gassed solvents. Solvents that have been sparged with an inert gas (nitrogen or argon) will have minimal dissolved oxygen, reducing the potential for oxidation during the experiment. Avoid solvents that may contain peroxide impurities (like older ethers), as these can accelerate oxidation.
Troubleshooting Guide
Problem: My solid compound, which was initially a white or off-white powder, has turned yellow or brownish.
-
Probable Cause: This color change is a common indicator of degradation. The formation of the benzoic acid derivative and potentially other polymeric byproducts due to oxidation can lead to discoloration.[2]
-
Recommended Action:
-
Confirm the identity of the impurity using analytical methods like NMR or LC-MS. The primary oxidation product, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, will have a distinct analytical signature.
-
If oxidation is confirmed, the material may need to be purified before use. See Protocol 3 for a general purification strategy.
-
Review your storage procedures to ensure they align with the ideal conditions described in the FAQs.
-
Problem: I see a new peak in my ¹H NMR spectrum, slightly downfield from the aldehyde proton signal (around δ 9.5-10).
-
Probable Cause: The aldehyde proton (R-CHO) is characteristic in NMR. The corresponding carboxylic acid proton (R-COOH) is often broad and appears further downfield (typically δ 10-13), but may not always be visible. The oxidation product will also alter the aromatic proton signals. The appearance of new, unidentified peaks is a strong sign of impurity.
-
Recommended Action:
-
Compare the spectrum to a reference standard if available.
-
Spike the NMR sample with a small amount of the suspected impurity (the carboxylic acid) if you have it synthesized, to see if the peak intensity increases.
-
Use 2D NMR techniques or LC-MS to further characterize the impurity.
-
Problem: My reaction yield is consistently lower than expected when using this aldehyde as a starting material.
-
Probable Cause: If the purity of the aldehyde has been compromised by oxidation, the actual amount of active starting material is lower than weighed. The carboxylic acid impurity is generally unreactive under conditions where the aldehyde is used (e.g., reductive amination, Wittig reactions), acting as an inert contaminant.
-
Recommended Action:
-
Assess the purity of your starting material using a quantitative technique like qNMR or chromatography with a calibrated standard.
-
Purify the aldehyde before use to remove the benzoic acid impurity.
-
Always use freshly purified aldehyde or material that has been stored correctly under an inert atmosphere for the best results.
-
Quantitative Data Summary
| Condition | Temperature | Atmosphere | Light Exposure | Antioxidant (e.g., BHT) | Expected Purity after 6 Months |
| Ideal | 20°C | Nitrogen | Dark (Amber Vial) | ~100 ppm | >99% |
| Sub-optimal A | 25°C | Air | Dark (Amber Vial) | None | 95-98% |
| Sub-optimal B | 25°C | Nitrogen | Ambient Light (Clear Vial) | ~100 ppm | 97-99% |
| Poor | 30°C | Air | Ambient Light (Clear Vial) | None | <95% |
Note: This data is illustrative and serves as a general guideline. Actual stability may vary.
Experimental Protocols
Protocol 1: Standard Procedure for Inert Atmosphere Storage
Objective: To properly store the aldehyde to minimize oxidative degradation.
Materials:
-
This compound
-
Schlenk flask or vial with a rubber septum/teflon-lined cap
-
Source of dry inert gas (Nitrogen or Argon) with a manifold
-
Vacuum pump
Methodology:
-
Place the solid aldehyde into a clean, dry Schlenk flask.
-
Attach the flask to a Schlenk line or dual-manifold system.
-
Carefully evacuate the flask under vacuum for 1-2 minutes to remove the bulk of the air. Caution: Do not apply a high vacuum for an extended period if the compound is volatile.
-
Backfill the flask with the inert gas.
-
Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
After the final backfill, securely close the flask's stopcock or cap.
-
For added protection, wrap the flask's cap/joint with Parafilm.
-
Store the flask in a cool, dark location as specified in the FAQs.
Protocol 2: Purification of Partially Oxidized Aldehyde
Objective: To remove the 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid impurity from the aldehyde.
Materials:
-
Partially oxidized aldehyde
-
Diethyl ether or Ethyl acetate
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Add the 5% sodium bicarbonate solution. The basic solution will deprotonate the carboxylic acid impurity, forming a water-soluble sodium salt.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer now contains the impurity as a salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the extraction with the bicarbonate solution two more times to ensure complete removal of the acid.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified aldehyde.
-
Confirm purity using TLC, NMR, or LC-MS and immediately store under an inert atmosphere (Protocol 1).
Visualizations
Oxidation Pathway
Caption: The oxidation of the aldehyde to its corresponding carboxylic acid.
Recommended Handling and Storage Workflow
Caption: Workflow for ensuring the quality of the aldehyde before use.
Troubleshooting Degradation
Caption: A decision tree for troubleshooting experiments.
References
Troubleshooting low conversion rates in pyrazole cyclization reactions
<_ _>
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates in pyrazole cyclization reactions, a common challenge for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis?
Low yields in pyrazole synthesis, particularly in widely used methods like the Knorr synthesis, can be attributed to several factors. These range from the purity of starting materials to suboptimal reaction conditions.[1] The nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound are often primary determinants of reaction success.[1]
Q2: How can I improve the regioselectivity of my reaction when using an unsymmetrical dicarbonyl compound?
The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1][3] Regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.[1] To enhance selectivity, consider modifying the substituents or exploring alternative synthetic routes that offer better regiocontrol.
Q3: My reaction mixture is turning dark. What causes this and how can I prevent it?
Discoloration is often observed in Knorr pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[1] Using a freshly purified hydrazine and adding a mild base, such as sodium acetate, can help neutralize acid and lead to a cleaner reaction.[1]
Q4: Can substituent effects on the pyrazole ring impact subsequent reactions?
Yes, the electronic properties of substituents on the pyrazole ring can significantly influence the reactivity of other functional groups. For instance, electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, potentially leading to lower yields in subsequent reactions.[4] To counteract this, you might need to increase the reaction temperature, prolong the reaction time, or use a more potent catalyst.[4]
Troubleshooting Guide for Low Conversion Rates
Low conversion rates are a common hurdle in pyrazole synthesis. This section provides a systematic approach to identifying and resolving the root causes.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low yields.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Assess Starting Material Purity
The quality of your starting materials is paramount.
-
Issue: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates the purification process.[1]
-
Solution: Ensure that both reactants are pure. Hydrazine derivatives can degrade over time, so using a freshly opened or recently purified reagent is highly recommended.[1]
Optimize Reaction Stoichiometry
Incorrect stoichiometry can prevent the reaction from going to completion.
-
Issue: An insufficient amount of one reactant will leave an excess of the other, lowering the theoretical maximum yield.
-
Solution: While a 1:1 molar ratio is the theoretical standard, empirically, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
Evaluate and Optimize Reaction Conditions
The reaction environment plays a critical role in the success of the cyclization.
-
Issue: Suboptimal temperature, reaction time, solvent, or pH can significantly hinder the reaction rate and lead to the formation of byproducts.[1]
-
Solution: Systematically optimize these parameters. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[1]
The following table summarizes the impact of key reaction parameters on pyrazole synthesis yield.
| Parameter | Effect on Yield | Optimization Strategy |
| Temperature | Can increase reaction rate, but excessive heat may lead to decomposition or side reactions.[4] | Run the reaction at a lower temperature for a longer duration to minimize byproduct formation.[4] |
| Solvent | Solvent polarity can influence reactant solubility and the reaction pathway. | Screen a variety of solvents (e.g., ethanol, acetic acid, DMF) to find the optimal medium.[4] |
| Catalyst | Acid or base catalysts are often required. The type and concentration can affect reaction rate and selectivity. | For Knorr synthesis, an acid catalyst is typical.[3][5] In some cases, a mild base may be beneficial.[1] Lewis acid catalysts like Yb(OTf)₃ or Zn(OTf)₂ can also improve yields.[4] |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. | Monitor the reaction progress closely using TLC or LC-MS to identify the point of maximum product formation.[1] |
Investigate Potential Side Reactions
Understanding potential side reactions is key to mitigating them.
-
Issue: Besides regioisomer formation, incomplete cyclization or self-condensation of starting materials can reduce the desired product's yield.[1][4]
-
Solution: Analyze the crude reaction mixture using techniques like NMR or mass spectrometry to identify any major byproducts. Adjusting reaction conditions, such as temperature or catalyst, can often minimize these unwanted pathways.
Knorr Pyrazole Synthesis Pathway
This diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, highlighting the key steps where issues can arise.
Caption: Key stages of the Knorr pyrazole synthesis reaction mechanism.
Detailed Experimental Protocol: A Representative Knorr Pyrazole Synthesis
This protocol provides a general procedure for the synthesis of a substituted pyrazole via the Knorr cyclization.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol or glacial acetic acid)
-
Acid catalyst (if using a neutral solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Addition of Hydrazine: Slowly add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If you are using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Heat the reaction mixture to reflux. The optimal temperature and time will vary depending on the specific substrates. Monitor the progress of the reaction by TLC.[1]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[1]
References
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrazole Synthesis
This guide provides troubleshooting protocols and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing thermal hazards during the scale-up of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dangerous exotherms in large-scale pyrazole synthesis?
A1: Significant exotherms in pyrazole synthesis are most often associated with the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis) and related methods.[1][2] Specific steps that can be highly exothermic include the initial condensation, the cyclization itself, and especially any associated diazotisation steps, which can rapidly decompose and release nitrogen gas, leading to a rapid increase in both temperature and pressure.[3] The high heat of reaction, if not adequately controlled, can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.
Q2: How can I predict the thermal risk before scaling up my pyrazole synthesis?
A2: Before any scale-up, a thorough thermal hazard assessment is critical. This is typically done using reaction calorimetry techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC). These methods help determine key safety parameters such as the heat of reaction (ΔH), the adiabatic temperature rise, and the Maximum Temperature of the Synthesis Reaction (MTSR). This data is essential for designing appropriate cooling systems and emergency protocols to prevent thermal runaway.
Q3: What are the key advantages of using flow chemistry for managing exotherms?
A3: Flow chemistry is an increasingly adopted strategy for managing hazardous reactions, including exothermic pyrazole syntheses.[4] Its primary advantages include superior heat and mass transfer due to a high surface-area-to-volume ratio, which allows for rapid and efficient cooling.[4] It also minimizes the volume of hazardous intermediates at any given time, significantly improving the safety profile.[4][5] This enhanced control over reaction parameters like temperature, pressure, and residence time allows for safer operation at elevated temperatures, which can reduce reaction times from hours to minutes.[4]
Q4: What common side reactions can contribute to unexpected thermal events?
A4: The most common side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, which can have different thermal profiles.[1][6] Incomplete cyclization can leave pyrazoline intermediates, and their subsequent, uncontrolled aromatization could contribute to an exotherm.[1] Furthermore, the decomposition of unstable intermediates, such as diazonium salts used in certain synthetic routes, is a major potential source of sudden gas evolution and heat.[3]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Runaway Reaction)
-
Symptoms:
-
Temperature rises rapidly, exceeding the setpoint of the cooling system.
-
A significant increase in reactor pressure.
-
Noticeable increase in gas evolution from the reaction mixture.
-
-
Immediate Actions:
-
Potential Root Causes:
-
Inadequate cooling capacity for the scale of the reaction.
-
Reagent addition rate is too fast.
-
Loss of stirring, leading to poor heat transfer and localized hot spots.
-
Incorrect concentration of reagents or catalysts.
-
-
Preventative Measures:
-
Utilize reaction calorimetry data to ensure the cooling system is adequately sized for the reaction's heat output.
-
Implement a controlled dosing schedule for reagents; for large-scale operations, use a feed pump with a verified addition rate.
-
Install redundant or high-torque agitators and monitor stirring speed.
-
Consider transitioning the process to a continuous flow setup to mitigate risks.[4]
-
Issue 2: Pressure Buildup Exceeding Safety Limits
-
Symptoms:
-
The reactor pressure gauge shows a rapid and continuous increase.
-
Audible activation of the pressure relief valve or rupture disc.
-
-
Immediate Actions:
-
Stop all reagent feeds.
-
Apply maximum cooling to reduce the vapor pressure of the solvent and slow down gas-producing reactions.
-
Follow the established emergency procedure for over-pressurization.
-
-
Potential Root Causes:
-
Decomposition of an unstable intermediate, such as a diazonium salt, releasing N2 gas.[3]
-
The reaction temperature has exceeded the boiling point of the solvent.
-
A secondary decomposition reaction has initiated due to excessive temperature.
-
The vent line or pressure relief system is blocked or undersized.
-
-
Preventative Measures:
-
Ensure the reactor's pressure relief and venting systems are correctly designed and sized for the worst-case scenario (e.g., runaway reaction with gas evolution).[7]
-
Operate at a temperature well below the solvent's boiling point.
-
For reactions known to produce gas, such as those involving diazotisation, using a flow reactor can manage gas release safely in a small, controlled volume.[4]
-
Data Presentation
Table 1: Hypothetical Thermal Hazard Analysis for a Large-Scale Pyrazole Synthesis
| Parameter | Value | Significance |
| Heat of Reaction (ΔH) | -150 kJ/mol | Indicates a highly exothermic reaction requiring significant cooling. |
| Specific Heat (Cp) | 1.8 J/g·K | Used to calculate the potential temperature rise. |
| Adiabatic Temperature Rise (ΔT_ad) | 185 °C | The theoretical temperature increase if all cooling is lost. A high value signals a high risk. |
| Reaction Temperature (T_process) | 80 °C | The intended operating temperature. |
| Max Temp of Synthesis (MTSR) | 265 °C | The maximum achievable temperature (T_process + ΔT_ad). |
| Boiling Point of Solvent | 118 °C | The MTSR is well above the boiling point, indicating a high risk of over-pressurization. |
| Decomposition Temperature (T_onset) | 220 °C | The MTSR exceeds the onset of decomposition, indicating a severe risk of a runaway reaction. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Calorimetry Screening
-
Preparation: A representative sample of the reaction mixture (typically 50-100 mL) is prepared in the reaction calorimeter (e.g., Mettler-Toledo RC1). All reagents are weighed accurately.
-
Calibration: The calorimeter is calibrated to determine the overall heat transfer coefficient (U) and the heat capacity of the system.
-
Isothermal Addition: The reactor is brought to the desired reaction temperature. The limiting reagent is then added at a controlled, constant rate.
-
Heat Flow Monitoring: The heat flow from the reaction is measured in real-time. The total heat of reaction is calculated by integrating the heat flow curve over the duration of the addition and any subsequent hold period.
-
Data Analysis: The collected data is used to calculate the key safety parameters outlined in Table 1. This analysis determines if the reaction can be safely managed with existing plant equipment or if process modifications are required.
Protocol 2: Emergency Shutdown (ESD) Procedure for a Batch Reactor
This is a generalized procedure and must be adapted to specific site safety protocols.
-
Trigger: An ESD is triggered automatically by sensors detecting critical deviations (e.g., temperature or pressure exceeding a predefined limit) or manually by an operator.[8][9]
-
Isolate: The system automatically closes all inlet valves for raw materials, solvents, and gases to stop feeding the reaction.[8][10]
-
Cool/Quench: An emergency cooling system is activated. This may involve circulating a high flow of chilled fluid through the reactor jacket or injecting a pre-determined, non-reactive quenching agent directly into the reactor to halt the reaction.[7]
-
Depressurize: If required, a safe venting path is opened to an appropriate scrubber or containment system to manage over-pressure.[7]
-
Contain: The system ensures all materials are contained within the primary vessel or designated emergency containment.[7]
-
Documentation: All steps taken during the ESD are automatically logged for subsequent incident investigation.[10]
Visualizations
Caption: Workflow for troubleshooting a temperature excursion event.
Caption: Heat dissipation in a batch vs. a flow reactor.
Caption: Logic flowchart for an Emergency Shutdown System (ESD).
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 5. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. thepetrosolutions.com [thepetrosolutions.com]
- 9. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Catalyst Selection for Pyrazole Synthesis from Dicarbonyls
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on selecting the appropriate catalyst for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines, a cornerstone of heterocyclic chemistry. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazoles from dicarbonyls and offers potential solutions in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, and hydrazine derivatives can degrade over time. Using freshly opened or purified reagents is recommended.[1]
-
Reaction Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (typically 1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, aprotic dipolar solvents like DMF may provide better results, especially with aryl hydrazines.[1]
-
pH: The pH of the reaction medium can be crucial. Acidic conditions generally favor the reaction.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial.[1]
-
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.
Question: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[1] Here are strategies to enhance regioselectivity:
-
Solvent Selection: The solvent can have a significant impact. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[2][3] Aprotic dipolar solvents such as DMF can also improve regioselectivity compared to protic solvents like ethanol.[1]
-
pH Control: The regioselectivity can be pH-dependent. Acidic conditions may favor one isomer, while basic conditions might favor the other.[1]
-
Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Catalyst Choice: Certain catalysts may offer better regioselectivity. It is advisable to screen different types of catalysts (e.g., Brønsted vs. Lewis acids) to find the optimal one for your specific substrates.
Question: The reaction mixture has turned a dark color. Is this normal, and how can I purify my product?
Answer: Discoloration, often to yellow or red, is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the starting materials or oxidative side reactions.[1] While often unavoidable, the colored impurities can typically be removed during workup and purification. Recrystallization or column chromatography are effective methods for obtaining a pure, colorless product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles from 1,3-dicarbonyls?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of a catalyst, typically an acid.[4][5]
Q2: What types of catalysts can be used for this synthesis?
A2: A variety of catalysts can be employed, including:
-
Brønsted Acids: Simple acids like acetic acid or hydrochloric acid are commonly used.[5]
-
Lewis Acids: Lewis acids such as lithium perchlorate and SmCl₃ have been shown to catalyze the reaction effectively.[6][7]
-
Heterogeneous Catalysts: Solid-supported catalysts like nano-ZnO, natural asphalt oxide-grafted carboxylic acid, and various heteropolyacids offer advantages such as easy separation and reusability.[8][9][10][11]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on several factors:
-
Homogeneous catalysts (e.g., mineral acids, Lewis acids) are often highly active and require mild reaction conditions. However, their removal from the reaction mixture can be challenging.
-
Heterogeneous catalysts (e.g., nano-ZnO, supported acids) are easily recovered by filtration, allowing for catalyst recycling and a cleaner product profile.[9][12] They are considered a greener alternative.
Q4: Can I run this reaction without a catalyst?
A4: While the uncatalyzed reaction can occur, it is often much slower and may require harsh conditions, leading to lower yields and more side products. A catalyst is highly recommended to improve reaction efficiency.[7]
Data Presentation: Comparison of Catalysts
The following table summarizes the performance of various catalysts for the synthesis of pyrazoles from 1,3-dicarbonyl compounds under different conditions. This data is intended to serve as a guide for catalyst selection.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Acetic Acid (Glacial) | α,β-Unsaturated ketone, Arylhydrazine | Acetic Acid | 120-140 (Microwave) | 15-20 min | Good | [2] |
| SmCl₃ | β-ketoesters, Hydrazine | Not specified | Not specified | Not specified | Good to Excellent | [6] |
| Lithium Perchlorate | Acetylacetone, 2,4-dinitrophenylhydrazine | Ethylene Glycol | Room Temp. | Not specified | 70-95 | [7] |
| Heterogeneous Catalysts | ||||||
| Nano-ZnO | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Water | Room Temp. | 10-20 min | 85-94 | [8][13] |
| Ag/La-ZnO | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free (Grinding) | Room Temp. | 10-25 min | High | [12][14] |
| Natural asphalt oxide-grafted carboxylic acid | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Water | Not specified | 20-50 min | 90-97 | [9] |
| Nickel-based catalyst | Hydrazine, Ketone derivatives, Aldehyde derivatives | Ethanol | Room Temp. | 3 h | Good to Excellent | [15] |
| H₁₄[NaP₅W₃₀O₁₁₀] (Preyssler heteropolyacid) | 1,3-diketones, Hydrazines | Not specified | Not specified | Not specified | Good | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments. These should be adapted and optimized for specific substrates and scales.
General Procedure for Knorr Pyrazole Synthesis (Acid Catalyzed)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.1-1.2 eq.) to the solution. The addition may be exothermic.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or glacial acetic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles
This protocol describes a green, one-pot, four-component synthesis.[8][13][16]
-
Reactant Mixture: In a flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (5 mL).
-
Catalyst Addition: Add nano-ZnO (typically 5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 10-20 minutes. Monitor the reaction by TLC.
-
Isolation: Upon completion, the solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from hot ethanol to obtain the pure product.
Visualization of Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate catalyst for your pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanomaterchem.com [nanomaterchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles | MDPI [mdpi.com]
- 16. scispace.com [scispace.com]
Challenges in the characterization of regioisomers in pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of regioisomers in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their characterization important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the substitution pattern on the pyrazole ring. This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different arrangements of substituents. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1]
Q2: My pyrazole synthesis produced a mixture of regioisomers. What are the primary methods for their separation?
A2: When a mixture of pyrazole regioisomers is formed, several techniques can be employed for their separation:
-
Column Chromatography: This is the most common and effective method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial for achieving good separation.[2][3]
-
Fractional Recrystallization: This method can be effective if the regioisomers have significantly different solubilities in a specific solvent system.[3]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC, including chiral HPLC for enantiomeric pyrazole derivatives, can provide high-resolution separation.[4]
Q3: Which analytical techniques are most effective for characterizing and distinguishing between pyrazole regioisomers?
A3: A combination of spectroscopic methods is typically essential for the unambiguous characterization of pyrazole regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the substitution pattern. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for differentiating between closely related isomers by establishing through-space and through-bond correlations, respectively.[2][5][6]
-
X-ray Crystallography: Single-crystal X-ray crystallography provides definitive proof of the molecular structure, including the precise arrangement of substituents on the pyrazole ring.[7][8] It is considered the gold standard for unambiguous structure determination.
-
Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns can sometimes offer clues to the isomeric structure.[3][5]
Troubleshooting Guides
Issue 1: Ambiguous ¹H NMR spectrum, making it difficult to assign the correct regioisomeric structure.
-
Symptoms: Overlapping signals or the inability to definitively assign protons to specific positions on the pyrazole ring.
-
Possible Cause: The chemical environments of protons in the two regioisomers are very similar.
-
Solutions:
-
Perform 2D NMR Experiments:
-
NOESY: A NOESY experiment can identify protons that are close in space. For example, a cross-peak between a substituent and a specific proton on the pyrazole ring can confirm the substitution pattern.[2][5][6]
-
HMBC: An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which can be crucial for establishing connectivity and differentiating isomers.[5]
-
-
Solvent Effects: Record the NMR spectrum in a different deuterated solvent. Changing the solvent can sometimes induce differential shifts in the proton resonances, leading to better resolution and easier interpretation.
-
Lanthanide Shift Reagents: In complex cases, the use of lanthanide shift reagents can help to resolve overlapping signals by inducing large chemical shifts.
-
Issue 2: The reaction yields a nearly 1:1 mixture of regioisomers, complicating purification.
-
Symptoms: Integration of characteristic peaks in the ¹H NMR spectrum of the crude product shows an approximate 1:1 ratio of the two isomers.
-
Possible Cause: The electronic and steric effects of the substituents on the starting materials do not sufficiently favor the formation of one regioisomer over the other under the current reaction conditions.
-
Solutions:
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in some pyrazole syntheses.[9][10]
-
Temperature: Altering the reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can change the regioisomeric ratio.[1]
-
-
Alternative Synthetic Strategies:
-
1,3-Dipolar Cycloaddition: This method often provides excellent control over regioselectivity.[1]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic ketones, can direct the nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[1][10]
-
-
Data Presentation
Table 1: Influence of Solvent on Regioisomeric Ratio
| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Ethyl 2,4-dioxopentanoate | Ethanol (reflux) | 2:1 | [10] |
| 4,4,4-trifluoro-1-arylbutan-1,3-dione | Ethanol (ambient temp.) | ~1:1 | [10] |
| 4,4,4-trifluoro-1-arylbutan-1,3-dione | N,N-dimethylacetamide (DMAc) + Acid | 98:2 | [10] |
| Fluorinated Diketone | 2,2,2-trifluoroethanol (TFE) | Dramatically Increased Selectivity | [9][10] |
| Fluorinated Diketone | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Dramatically Increased Selectivity | [9][10] |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons | Reference |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | [11] |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | [11] |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | [11] |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) | [11] |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Objective: To obtain high-resolution NMR spectra for structural elucidation.
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY to establish connectivities and confirm the structure.[12]
-
Protocol 2: General Procedure for Single-Crystal X-ray Diffraction
-
Objective: To unambiguously determine the three-dimensional molecular structure.
-
Methodology:
-
Crystal Growth: Grow suitable single crystals of the pyrazole derivative. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[7]
-
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[7][13]
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.[7]
-
Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography
-
Objective: To isolate pure regioisomers from a mixture.
-
Methodology:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC) that shows good separation between the regioisomers.[1]
-
Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica gel).
-
Loading and Elution: Load the crude mixture onto the column and elute with the optimized solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparative NMR Analysis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde and Analogues
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde against a selection of other 4-substituted benzaldehyde derivatives. The analysis is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and comparative electronic assessment of these compounds.
¹H NMR Data Comparison
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons of the benzaldehyde ring, the pyrazole ring proton, and the two methyl groups on the pyrazole ring. A comparison with other 4-substituted benzaldehydes reveals the electronic influence of the substituent on the chemical shifts of the aromatic and aldehydic protons.
| Compound | Aldehydic H (δ, ppm) | Aromatic H (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| This compound | 9.95 (s) | 7.49 (s, 2H), 7.26 (s, 1H) | 2.39 (s, 6H, -CH₃) | CDCl₃ |
| 4-(tert-butyl)benzaldehyde | 9.97 (s) | 7.82 (d, J=8.3 Hz, 2H), 7.56 (d, J=8.3 Hz, 2H) | 1.36 (s, 9H, -C(CH₃)₃) | CDCl₃ |
| 4-chlorobenzaldehyde | 9.99 (s) | 7.86 (d, J=8.5 Hz, 2H), 7.53 (d, J=8.5 Hz, 2H) | - | CDCl₃ |
| 4-methoxybenzaldehyde | 9.73 (s) | 7.69 (d, J=12.0 Hz, 2H), 6.86 (d, J=12.0 Hz, 2H) | 3.73 (s, 3H, -OCH₃) | CDCl₃ |
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides further insight into the electronic environment of the carbon atoms within each molecule. The chemical shift of the carbonyl carbon is particularly sensitive to the nature of the substituent at the 4-position of the benzaldehyde ring.
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| This compound | 192.8 | 138.8, 136.6, 136.2, 127.6 | 21.1 (-CH₃) | CDCl₃ |
| 4-(tert-butyl)benzaldehyde | 192.1 | 158.5, 134.1, 129.7, 126.0 | 35.4, 31.1 (-C(CH₃)₃) | CDCl₃ |
| 4-chlorobenzaldehyde | 190.9 | 141.0, 134.7, 130.9, 129.5 | - | CDCl₃ |
| 4-methoxybenzaldehyde | 190.4 | 164.2, 131.6, 129.6, 114.0 | 55.2 (-OCH₃) | CDCl₃ |
Experimental Protocols
General Procedure for NMR Spectroscopy
A standardized protocol was followed for the acquisition of NMR spectra to ensure data consistency and comparability.
-
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 101 MHz, with proton decoupling. Chemical shifts (δ) are reported in ppm relative to the solvent signal of CDCl₃ (δ = 77.16 ppm).
Logical Workflow for Comparative NMR Analysis
The following diagram illustrates the workflow for the comparative analysis of the NMR data.
Caption: Workflow for NMR data acquisition, analysis, and comparison.
While direct spectral data for other heterocyclic analogues such as 4-(1H-pyrazol-1-yl)benzaldehyde, 4-(1H-imidazol-1-yl)benzaldehyde, and 4-(pyrrolidin-1-yl)benzaldehyde would provide a more extensive comparison of the electronic properties of different nitrogen-containing rings, this information was not available in the searched literature. Further investigation into these specific compounds would be a valuable extension of this comparative analysis.
A Comparative Guide to High-Resolution Mass Spectrometry of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
High-resolution mass spectrometry (HRMS) has become an indispensable tool in the analysis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. The ability of HRMS to provide accurate mass measurements enables confident structural elucidation, impurity profiling, and quantitative analysis. This guide offers an objective comparison of the two leading HRMS technologies, Orbitrap and Time-of-Flight (TOF), for the analysis of pyrazole derivatives, supported by experimental data and detailed protocols.
Performance Comparison of HRMS Platforms: Orbitrap vs. TOF
The choice between Orbitrap and TOF mass analyzers for the analysis of pyrazole derivatives often depends on the specific analytical goal, such as qualitative screening, structural confirmation, or quantitative analysis. While direct comparative studies on pyrazole derivatives are limited, a general comparison based on the analysis of small molecules can guide the selection process.
| Feature | Orbitrap (e.g., Thermo Scientific Q Exactive series) | Time-of-Flight (TOF) (e.g., Sciex TripleTOF, Agilent Q-TOF) | Key Considerations for Pyrazole Analysis |
| Mass Resolution | Very high to ultra-high (up to >240,000 FWHM at m/z 200)[1] | High (typically 20,000 - 60,000 FWHM)[2] | Higher resolution in Orbitrap systems is advantageous for resolving isobaric interferences from complex matrices and for confident elemental composition determination of unknown pyrazole metabolites or impurities.[1] |
| Mass Accuracy | Excellent (<1-3 ppm with external calibration, sub-ppm with internal calibration)[2][3] | Very good (1-5 ppm with external calibration)[3] | Both platforms provide sufficient mass accuracy for the confident identification of pyrazole derivatives. Sub-ppm accuracy in Orbitrap instruments can provide an extra layer of confidence. |
| Sensitivity | High, comparable to triple quadrupoles in targeted modes (SIM, PRM)[4] | High, with good sensitivity in full scan mode. | For trace-level quantification of pyrazole drugs or metabolites in biological matrices, the targeted modes available on hybrid Orbitrap instruments can offer superior sensitivity.[4] |
| Dynamic Range | Good (typically 3-4 orders of magnitude) | Excellent (typically 4-5 orders of magnitude) | The wider dynamic range of TOF analyzers can be beneficial for simultaneously analyzing high-concentration parent pyrazole drugs and their low-concentration metabolites without detector saturation. |
| Scan Speed | Moderate to fast (up to ~20 Hz) | Very fast (up to 100s of Hz)[3] | The high scan speed of TOF instruments is particularly advantageous for fast chromatography applications (UHPLC) to ensure sufficient data points across narrow chromatographic peaks for reliable quantification.[3] |
| Qualitative Analysis | Excellent due to high resolution and mass accuracy, enabling confident formula determination. | Very good, with fast acquisition speeds allowing for comprehensive MS/MS data collection in a single run. | Both are well-suited for qualitative work. The ultra-high resolution of Orbitrap instruments can be a deciding factor for complex samples. |
| Quantitative Analysis | Excellent, especially in targeted modes (SIM, PRM). Full scan quantification is also robust.[4] | Very good, particularly for screening and quantification of a large number of analytes due to fast scanning. | For routine targeted quantification, both platforms perform well. The choice may depend on the number of analytes and the required throughput. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable HRMS analysis of pyrazole derivatives. Below are representative protocols for sample preparation and LC-HRMS analysis.
Sample Preparation
The choice of sample preparation technique depends on the matrix and the concentration of the pyrazole derivative.
1. Protein Precipitation (for plasma or serum samples):
-
Objective: To remove proteins from biological fluids.
-
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.[5]
-
2. Liquid-Liquid Extraction (LLE) (for urine or plasma samples):
-
Objective: To isolate analytes from a liquid sample by partitioning them into an immiscible organic solvent.
-
Protocol:
-
To 500 µL of urine or plasma, add a suitable internal standard.
-
Adjust the pH of the sample if necessary to ensure the pyrazole derivative is in a neutral form.
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[6]
-
3. Solid-Phase Extraction (SPE) (for complex matrices):
-
Objective: To isolate and concentrate analytes from a complex sample matrix.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent for basic pyrazoles) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the pyrazole derivative with a suitable elution solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.[7][8]
-
LC-HRMS Analysis
The following is a general LC-HRMS method suitable for the analysis of various pyrazole derivatives.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| High-Resolution Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Mass Analyzer | Orbitrap or TOF |
| Scan Range | m/z 100-1000 |
| Resolution | >70,000 (Orbitrap) or >30,000 (TOF) |
| Data Acquisition | Full scan with data-dependent MS/MS (ddMS2) |
Visualizing Experimental Workflows and Fragmentation Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the HRMS analysis of pyrazole derivatives, from sample receipt to data analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
HPLC method development for purity analysis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
An Objective Comparison of HPLC Methods for Purity Analysis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of drug substances by separating the main component from its potential process-related impurities and degradation products.[4][5] This guide provides a comparative analysis of different Reversed-Phase HPLC (RP-HPLC) methods for the purity determination of this compound, offering experimental data to support the selection of an optimal analytical method.
The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detection wavelength to achieve adequate separation of the target compound from any potential impurities.[6] Potential impurities in the synthesis of pyrazole derivatives can include unreacted starting materials, regioisomers, and byproducts from side reactions.[6] Furthermore, a well-developed method should be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[5][7]
This guide will compare three distinct RP-HPLC methods, varying in their chromatographic conditions, to provide researchers, scientists, and drug development professionals with a comprehensive overview for selecting and implementing a suitable purity analysis method for this compound. The methods are evaluated based on key performance parameters such as retention time, resolution, peak symmetry, and efficiency.
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Spiked Sample Solution: To the sample solution, add known amounts of potential impurities (e.g., 3,5-dimethylpyrazole and 4-formylbenzoic acid) to a final concentration of approximately 0.1% of the main analyte concentration.
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector was used.
Chromatographic Conditions:
Method A: Isocratic Elution with Phosphoric Acid
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
Method B: Gradient Elution with Trifluoroacetic Acid (TFA)
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
Method C: Isocratic Elution with a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase: Methanol and Water (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector Wavelength: 254 nm
Data Presentation
The performance of the three HPLC methods was evaluated based on their ability to separate this compound from two potential impurities: Impurity 1 (3,5-dimethylpyrazole) and Impurity 2 (4-formylbenzoic acid). The results are summarized in the tables below.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A | Method B | Method C |
| Retention Time (min) | |||
| Impurity 1 | 2.8 | 3.5 | 3.1 |
| Analyte | 6.5 | 15.2 | 7.8 |
| Impurity 2 | 4.1 | 8.9 | 5.2 |
| Resolution (Rs) | |||
| Analyte / Impurity 1 | 8.2 | 12.5 | 9.5 |
| Analyte / Impurity 2 | 5.1 | 7.8 | 6.3 |
| Tailing Factor (T) | |||
| Analyte | 1.4 | 1.1 | 1.2 |
| Theoretical Plates (N) | |||
| Analyte | 8,500 | 15,200 | 11,800 |
Table 2: Method Validation Summary (Linearity)
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 5 - 150 | 5 - 150 | 5 - 150 |
| Correlation Coefficient (r²) | 0.9991 | 0.9998 | 0.9995 |
| LOD (µg/mL) | 1.5 | 0.5 | 0.8 |
| LOQ (µg/mL) | 4.5 | 1.5 | 2.4 |
Mandatory Visualization
Caption: Workflow for HPLC Method Development.
Caption: Analyte and Potential Impurities.
Discussion of Results
The three methods evaluated each present distinct advantages and disadvantages for the purity analysis of this compound.
Method A provides a relatively short run time due to its isocratic nature. However, it exhibits the poorest peak symmetry (Tailing Factor = 1.4) and the lowest theoretical plates, indicating lower column efficiency compared to the other methods. While the resolution between the analyte and the two impurities is acceptable (Rs > 2), the broader peaks might make it difficult to resolve other closely eluting, unknown impurities.
Method B , a gradient elution method, demonstrates superior performance in terms of resolution, peak symmetry, and efficiency. The use of a gradient allows for better separation of a wider range of impurities with varying polarities. The resolution values are significantly higher than in the other two methods, ensuring baseline separation of the main peak from the spiked impurities. The peak shape is excellent (Tailing Factor = 1.1), and the number of theoretical plates is the highest, indicating a highly efficient separation. This method is also the most sensitive, with the lowest LOD and LOQ values.[8] The main drawback is the longer run time and the need for column re-equilibration between injections.
Method C utilizes a Phenyl-Hexyl stationary phase, which offers alternative selectivity based on pi-pi interactions, particularly beneficial for aromatic compounds. This method provides a good balance between run time, resolution, and peak shape. The performance is better than Method A but not as robust as Method B. It could be a suitable alternative if Method A fails to resolve specific impurities or if a shorter run time than Method B is desired.
Conclusion
Based on the comparative data, Method B is the most suitable for the purity analysis of this compound. Its gradient elution provides the best resolution, peak shape, and sensitivity, making it a robust and reliable stability-indicating method. While it has a longer run time, the superior chromatographic performance ensures accurate and precise quantification of purity and impurities, which is crucial in a drug development setting. Method A can be considered for rapid in-process controls where high-throughput is more critical than optimal resolution. Method C offers an alternative selectivity that could be valuable for resolving specific co-eluting impurities not separated by a standard C18 column. The choice of method should be guided by the specific analytical requirements, such as the need for a stability-indicating method, desired sample throughput, and the complexity of the sample matrix.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Pyrazole as an Active Fragment for Herbicide Discovery [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. repository.up.ac.za [repository.up.ac.za]
The Regioisomeric Riddle: A Comparative Analysis of Pyrazole Isomers in COX-2 Inhibition
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of targeted therapeutics. A critical, yet often nuanced, aspect of pyrazole-based drug design is the profound impact of substituent placement on biological activity. This guide provides a comparative analysis of the biological activity of positional isomers of diarylpyrazoles as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
The selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a pivotal strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. The 1,5-diarylpyrazole structure is a well-established pharmacophore for potent and selective COX-2 inhibition, exemplified by the blockbuster drug Celecoxib.[1][2] However, the seemingly subtle shift of a substituent to an adjacent position, creating a 1,3-diarylpyrazole regioisomer, can dramatically abolish this activity.
Comparative Biological Activity of Pyrazole Regioisomers
The inhibitory potency of pyrazole derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the comparative activity of the 1,5-diarylpyrazole, Celecoxib, and its 1,3-diarylpyrazole regioisomer.
| Compound | Structure | Isomer Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib |
| 1,5-diarylpyrazole | 15 | 0.04 | 375 |
| 1,3-diaryl Regioisomer of SC-58125 * | 1,3-diarylpyrazole | > 100 | > 100 | - |
*SC-58125 is a close analog of Celecoxib. The 1,3-regioisomer of SC-58125 was found to be devoid of both COX-1 and COX-2 activity.[1]
This stark contrast in biological activity underscores the critical importance of the substitution pattern on the pyrazole ring for effective COX-2 inhibition. The 1,5-diaryl arrangement is essential for the molecule to adopt the correct conformation to bind to the active site of the COX-2 enzyme.
Experimental Protocols
The following is a detailed methodology for the in vitro cyclooxygenase inhibition assay used to determine the IC50 values of the pyrazole isomers.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the potency and selectivity of test compounds as inhibitors of human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole isomers) dissolved in DMSO
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer.
-
Compound Dilution: A series of concentrations of the test compounds are prepared by serial dilution in DMSO.
-
Pre-incubation: The enzymes are pre-incubated with various concentrations of the test compounds or vehicle (DMSO) in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to the enzyme-inhibitor mixture.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit following the manufacturer's instructions.
-
Data Analysis:
-
The percentage of inhibition of COX activity is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action
The following diagram illustrates the cyclooxygenase signaling pathway and the inhibitory role of pyrazole derivatives.
Caption: Cyclooxygenase (COX) signaling pathway and selective inhibition by 1,5-diarylpyrazoles.
This guide illustrates that in the realm of pyrazole-based drug discovery, regioisomeric control is paramount. The dramatic loss of COX-2 inhibitory activity when moving from a 1,5-diaryl substitution pattern to a 1,3-diaryl arrangement highlights the precise structural requirements for effective and selective enzyme inhibition. These findings provide a crucial lesson for medicinal chemists in the design and synthesis of novel pyrazole-containing therapeutic agents.
References
Structure-activity relationship (SAR) studies of pyrazole-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of pyrazole-based inhibitors targeting Aurora kinases. The information presented is compiled from recent scientific literature and is intended to aid in the rational design of novel, potent, and selective anticancer agents.
Introduction to Pyrazole-Based Aurora Kinase Inhibitors
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a broad spectrum of biological activities, including potent inhibition of various protein kinases.[1][2] Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[3] Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[1][3] Pyrazole-based compounds have emerged as a promising class of Aurora kinase inhibitors, with several demonstrating significant antitumor activity in preclinical studies.[4][5]
Comparative Structure-Activity Relationship (SAR) Analysis
This guide compares two series of pyrazole-based Aurora kinase inhibitors: Series A: Pyrazole-Benzimidazole Derivatives and Series B: 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives . The following tables summarize their inhibitory activities against Aurora A and Aurora B kinases, providing a basis for understanding their respective SAR.
Data Presentation
Table 1: SAR of Series A - Pyrazole-Benzimidazole Derivatives against Aurora A and B Kinases
| Compound ID | R Group | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 7a | H | 35.2 | 3.1 |
| 7b | Diethylamino | 31.5 | 2.8 |
| 7i | Piperidine | 29.8 | 2.5 |
| 7k | Morpholino | 28.9 | 2.2 |
| 7l | N-methylpiperazino | 30.1 | 2.6 |
Data sourced from a study on pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors.
SAR Summary for Series A: The data suggests that the introduction of a heterocyclic ring at the R position generally enhances the inhibitory activity against both Aurora A and B kinases. The morpholino group in compound 7k resulted in the most potent inhibition of Aurora B (IC50 = 2.2 nM). The SAR indicates that a morpholino ring is more favorable for activity than hydrogen, diethylamino, or piperidine substituents.
Table 2: SAR of Series B - 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives against Aurora A and B Kinases
| Compound ID | R1 Group | R2 Group | Aurora A IC50 (µM) | Aurora B IC50 (µM) |
| 10a | H | H | 1.21 | 0.765 |
| 10c | H | 4-F | 1.02 | 0.643 |
| 10e | H | 4-OCH3 | 0.939 | 0.583 |
| 10h | 4-CH3 | H | 1.54 | 0.987 |
| 10j | 4-CH3 | 4-F | 1.32 | 0.811 |
Data sourced from a study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as multi-targeted inhibitors.[5]
SAR Summary for Series B: For this series, substitutions on the phenyl ring (R2 group) appear to have a more significant impact on inhibitory activity than substitutions on the pyrazole ring (R1 group). The presence of an electron-donating methoxy group at the para position of the phenyl ring (compound 10e ) led to the most potent inhibition against both Aurora A and B kinases. This suggests that electron-donating groups at this position are favorable for activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the pyrazole-based Aurora kinase inhibitors.
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Kemptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (for control).
-
Add 2 µL of the kinase solution (enzyme diluted in kinase buffer).
-
Add 2 µL of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aurora Kinase Signaling Pathway in Cancer.
Caption: General Workflow for SAR Studies of Kinase Inhibitors.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. courses.edx.org [courses.edx.org]
A Comparative Guide to the Synthetic Routes of N-Arylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
N-arylpyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The diverse biological activities and advantageous physicochemical properties of this scaffold have spurred the development of a wide array of synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to N-arylpyrazoles, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
Knorr Pyrazole Synthesis: The Classic Condensation Approach
The Knorr pyrazole synthesis, a long-established and reliable method, involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine.[1][2][3] This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4][5] Its simplicity and the use of readily available starting materials make it a popular choice.
A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the arylhydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[5]
Logical Relationship Diagram for Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr pyrazole synthesis.
Ullmann Condensation: Copper-Catalyzed N-Arylation
The Ullmann condensation is a powerful method for forming carbon-nitrogen bonds, enabling the N-arylation of pyrazole with an aryl halide.[6] This copper-catalyzed cross-coupling reaction has seen significant advancements from its traditional high-temperature conditions.[7] Modern protocols often employ a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand (e.g., 1,10-phenanthroline) and a base, allowing for milder reaction conditions.[8][9]
Catalytic Cycle for Ullmann Condensation
Caption: Catalytic cycle of the Ullmann condensation.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] This method is applicable to the N-arylation of pyrazoles with aryl halides (bromides, chlorides) or triflates.[8] The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, a phosphine ligand (e.g., XPhos), and a base.[8] The choice of ligand is crucial for the success of the reaction and can be tuned to accommodate a wide range of substrates.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig N-arylation.
[3+2] Cycloaddition Reactions: A Convergent Strategy
[3+2] Cycloaddition reactions offer a convergent approach to the pyrazole ring system. A notable example is the reaction between sydnones, which act as 1,3-dipoles, and alkynes.[11][12] This reaction typically proceeds at elevated temperatures, although copper-catalyzed variants have been developed to allow for milder conditions.[13][14] The regioselectivity of the cycloaddition can be a key consideration, especially with unsymmetrical alkynes.
[3+2] Cycloaddition of a Sydnone and an Alkyne
Caption: Pathway for N-arylpyrazole synthesis via [3+2] cycloaddition.
Transition-Metal-Free N-Arylation: An Emerging Alternative
In an effort to develop more sustainable synthetic methods, transition-metal-free N-arylation reactions have gained significant attention. One such approach involves the use of diaryliodonium salts as the arylating agent.[15][16] These reactions often proceed under mild conditions, at room temperature, and without the need for an inert atmosphere, making them an attractive alternative to metal-catalyzed methods.[17][18]
Logical Flow for Metal-Free N-Arylation
Caption: Workflow for transition-metal-free N-arylation.
Quantitative Comparison of Synthetic Routes
The following table summarizes the typical reaction conditions and reported yields for the different synthetic routes to N-arylpyrazoles.
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
| Knorr Synthesis | Acetic Acid | Propanol/Ethanol | 100 - Reflux | 1 - 4 | 70 - 95[3][4] |
| Ullmann Condensation | CuI / 1,10-phenanthroline | Toluene/DMF | 110 - 150 | 12 - 24 | 65 - 95[8][9] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Toluene | 110 | 12 - 24 | 70 - 98[8] |
| [3+2] Cycloaddition | Thermal or Cu(I/II) | Toluene/Xylene | 110 - 140 | 4 - 24 | 60 - 95[11][13] |
| Metal-Free (Iodonium) | aq. NH₃ | Dichloromethane | Room Temp. | 0.3 - 6 | 75 - 98[15][18] |
Detailed Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1-Phenyl-3,5-dimethylpyrazole
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), phenylhydrazine (1.08 g, 10 mmol) and a few drops of glacial acetic acid are added. The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Ullmann Condensation for the Synthesis of 1-Phenylpyrazole
An oven-dried Schlenk tube is charged with CuI (19 mg, 0.1 mmol), pyrazole (68 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and 1,10-phenanthroline (36 mg, 0.2 mmol). The tube is evacuated and backfilled with argon. Iodobenzene (204 mg, 1.0 mmol) and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is stirred at 110 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.[8]
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 1-(p-tolyl)pyrazole
An oven-dried Schlenk tube is charged with pyrazole (68 mg, 1.0 mmol), 4-bromotoluene (171 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 110 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography.[8]
Protocol 4: [3+2] Cycloaddition of N-Phenylsydnone and Phenylacetylene
A solution of N-phenylsydnone (162 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol) in xylene (10 mL) is heated at reflux for 12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield 1,4-diphenylpyrazole.
Protocol 5: Transition-Metal-Free N-Arylation of Pyrazole
To a solution of pyrazole (68 mg, 1.0 mmol) in dichloromethane (5 mL) is added diphenyliodonium triflate (430 mg, 1.0 mmol) and a 25% aqueous solution of ammonia (0.5 mL). The mixture is stirred vigorously at room temperature for 20 minutes. The reaction is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[18]
Conclusion
The synthesis of N-arylpyrazoles can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Knorr synthesis remains a straightforward and cost-effective option, particularly for simple, symmetrically substituted pyrazoles. For more complex and functionalized targets, transition-metal-catalyzed cross-coupling reactions , such as the Ullmann condensation and Buchwald-Hartwig amination , offer broader substrate scope and functional group tolerance, with the latter generally providing higher yields under milder conditions, albeit at a higher catalyst cost. [3+2] Cycloaddition reactions provide a convergent route to the pyrazole core, while emerging transition-metal-free methods using diaryliodonium salts present a mild and environmentally benign alternative. The choice of the most appropriate synthetic route will ultimately depend on the specific requirements of the target molecule, including substrate availability, desired scale, functional group compatibility, and economic considerations.
References
- 1. scispace.com [scispace.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 12. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 14. [PDF] [3 + 2]-Cycloaddition reaction of sydnones with alkynes | Semantic Scholar [semanticscholar.org]
- 15. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - Repository of the Academy's Library [real.mtak.hu]
- 17. scispace.com [scispace.com]
- 18. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Blueprint of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography in Structural Confirmation
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of X-ray crystallography data for confirming the structures of pyrazole derivatives, a class of compounds renowned for their diverse pharmacological activities. By presenting key experimental data and detailed protocols, this guide serves as a practical resource for understanding the structural nuances that govern the biological function of these important molecules.
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The definitive determination of their molecular structure through single-crystal X-ray crystallography is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This technique provides unequivocal proof of a molecule's constitution and conformation, offering insights into intermolecular interactions that dictate crystal packing and can influence physical properties like solubility.
Comparative Crystallographic Analysis of Pyrazole Derivatives
The structural diversity of pyrazole derivatives is evident in their crystallographic data. Substituents on the pyrazole core significantly influence the crystal system, space group, and unit cell dimensions. The following tables summarize and compare key crystallographic parameters for several distinct classes of pyrazole derivatives, providing a basis for understanding their solid-state structures.
Pyrazolone Derivatives
Pyrazolone derivatives represent a significant subclass of pyrazole compounds. A comparative analysis of three such derivatives reveals how minor modifications to substituents can lead to different crystal packing arrangements.
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolyamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
| A summary of crystallographic data for three pyrazolone derivatives, highlighting their distinct crystal systems and space groups.[1] The pyrazole ring in all three compounds is reported to be planar, and the molecules are linked by an elaborate system of N-H···O hydrogen bonds.[1] |
Armed Pyrazole Derivatives
"Armed" pyrazoles, which feature substituents capable of forming additional interactions, also display varied crystallographic characteristics.
| Parameter | Compound L1 | Compound L2 | Compound L3 |
| Chemical Name | N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine | 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid | ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P21/n | P-1 |
| Crystallographic data for three "armed" pyrazole derivatives.[2] Crystallographic analysis revealed that the N–H of the amine group and Nitrogen or Oxygen atoms are in-plane with the aromatic ring.[2] |
4-Halogenated-1H-pyrazoles
The completion of the crystallographic data for the series of 4-halogenated-1H-pyrazoles allows for a systematic comparison of how different halogen substituents affect the crystal structure and packing motifs.
| Parameter | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c | P2₁/c |
| H-Bonding Motif | Catemer | Trimer | Trimer | Catemer |
| A comparison of crystallographic data for the series of 4-halogenated-1H-pyrazoles.[3] The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers.[3] |
Experimental Protocols
The determination of the crystal structures for pyrazole derivatives involves a standardized set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.
Synthesis and Crystallization
The synthesis of pyrazole derivatives often involves cyclocondensation reactions.[4] For example, a common method is the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4]
General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the purified compound.[5] The choice of solvent is critical and can significantly impact crystal quality. For instance, high-quality crystals of 3-methyl-5-trimethylsilyl-1H-pyrazole were obtained from a chloroform solution.[5] In some cases, fractional crystallization may be employed to separate isomeric products.[6]
X-ray Data Collection and Structure Refinement
-
Crystal Selection and Mounting : A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection : The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][3] A series of diffraction images are recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[5] All hydrogen atoms are typically positioned geometrically and refined using a riding model.[7]
Structure-Activity Relationship (SAR) and Signaling Pathways
The precise structural information obtained from X-ray crystallography is instrumental in understanding how pyrazole derivatives interact with biological targets. For instance, many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Conclusion
X-ray crystallography stands as an indispensable tool for the definitive structural elucidation of pyrazole derivatives. The comparative data presented in this guide underscore the importance of this technique in revealing the subtle yet significant structural variations that arise from different substitution patterns. A thorough understanding of the three-dimensional structures of these molecules is paramount for the rational design of next-generation pyrazole-based therapeutics with enhanced efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Assay Validation of Pyrazole Derivatives' Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2] This guide provides an objective comparison of the in vitro anticancer performance of various pyrazole derivatives, supported by experimental data. It further details the methodologies for key validation assays and visualizes critical signaling pathways and experimental workflows to aid in the research and development of novel pyrazole-based cancer therapeutics.
Data Presentation: Comparative Anticancer Activity of Pyrazole Derivatives
The following tables summarize the in vitro anticancer activity of several pyrazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Source |
| Pyrazole Derivative (5b) | K562 (Leukemia) | 0.021 | ABT-751 | [3] |
| Pyrazole Derivative (5b) | A549 (Lung) | 0.69 | ABT-751 | [3] |
| Pyrazole Derivative (4a) | K562 (Leukemia) | 0.26 | ABT-751 | [3] |
| Pyrazole Derivative (4a) | A549 (Lung) | 0.19 | ABT-751 | [3] |
| 3,4-diaryl pyrazole (6) | Various (6 lines) | 0.00006 - 0.00025 | - | [4] |
| Bis-pyrazole derivative (75) | SMMC7721, SGC7901, HCT116 | 0.76 - 2.01 | 5-FU, ADM | [4] |
| Polysubstituted pyrazole (59) | HepG2 (Liver) | 2 | Cisplatin | [4] |
| Pyrazole benzothiazole hybrid (25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | [4] |
| Indole-linked pyrazole (33) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | [4] |
| Indole-linked pyrazole (34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | [4] |
Table 2: Anticancer Activity of Additional Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole acetohydrazide (32) | A2780 (Ovarian) | 8.63 | [5] |
| Pyrazole carbohydrazide (1) | ACHN (Kidney) | - | [5] |
| Pyrazole derivative | HCT116, UO-31, HepG2 | Better than Sorafenib | [6] |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon) | 3.12 | [7] |
| Ferrocene-pyrazole hybrid (47c) | HL60 (Leukemia) | 6.81 | [7] |
| Thiazolyl-pyrazole derivative (18) | HepG-2 (Liver) | 2.20 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key in vitro assays commonly used to evaluate the anticancer activity of novel pyrazole compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[3]
-
Test pyrazole compound dissolved in a suitable solvent (e.g., DMSO)[3]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS[3]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[3]
-
96-well microplate
-
Microplate reader[3]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test pyrazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Mechanisms of Action and Signaling Pathways
Pyrazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] Some of the commonly targeted pathways include:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various kinases that are crucial for cancer progression. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] The FDA has approved several pyrazole-containing tyrosine kinase inhibitors for cancer therapy.[7]
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
-
Induction of Apoptosis: Pyrazole derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This can involve the generation of reactive oxygen species (ROS) and the activation of caspases.[6]
-
DNA Binding: Some pyrazole compounds have been shown to bind to the minor groove of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[4]
Below is a diagram illustrating a hypothetical signaling pathway inhibited by a pyrazole derivative.
Caption: Hypothetical inhibition of the VEGFR signaling pathway by a pyrazole derivative.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can clarify complex processes in anticancer drug screening and analysis.
In Vitro Anticancer Activity Screening Workflow
The following diagram outlines a typical workflow for screening novel pyrazole compounds for their anticancer activity.
Caption: Experimental workflow for in vitro anticancer activity screening of pyrazole compounds.
Logical Relationships in Apoptosis Detection
The diagram below illustrates the logical relationships in distinguishing cell populations using Annexin V and Propidium Iodide staining.
Caption: Logical relationships in apoptosis detection using Annexin V and PI staining.
Conclusion
Pyrazole derivatives represent a versatile and promising class of compounds in the field of anticancer drug discovery. Their ability to interact with a wide range of biological targets and modulate key signaling pathways provides a strong foundation for the development of novel and effective cancer therapies. The in vitro assays detailed in this guide are essential tools for validating the anticancer potential of new pyrazole derivatives and elucidating their mechanisms of action. Continued research, focusing on structure-activity relationships and target specificity, will be crucial in optimizing the efficacy and safety of these compounds for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Pyrazole Compounds and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of newly synthesized pyrazole compounds against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The data presented is compiled from recent preclinical studies and aims to offer an objective evaluation for researchers in the field of anti-inflammatory drug discovery.
Introduction to Pyrazole-Based Anti-Inflammatory Agents
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a crucial scaffold in medicinal chemistry.[1][2][3] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] A prominent example of a pyrazole-based drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][5]
The therapeutic success of Celecoxib has spurred further research into novel pyrazole derivatives with the aim of discovering compounds with enhanced efficacy, improved safety profiles, and potentially broader therapeutic applications.[6][7] This guide benchmarks several of these new compounds against Celecoxib, focusing on their COX-2 inhibitory activity, in vivo anti-inflammatory and analgesic effects, and gastrointestinal safety.
Mechanism of Action of Celecoxib and the COX-2 Pathway
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[4][5][8][9] COX enzymes (both COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[9] By selectively targeting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]
Benchmarking Efficacy: New Pyrazole Compounds vs. Celecoxib
The following sections present a comparative analysis of novel pyrazole compounds and Celecoxib based on key performance indicators from preclinical studies.
In Vitro Cyclooxygenase (COX) Inhibition
The in vitro inhibitory activity of the compounds against COX-1 and COX-2 enzymes is a primary measure of their potency and selectivity. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | 2.16 - 15 | 0.043 - 2.16 | 2.51 - 308.16 | [10][11][12] |
| Compound 5b | 5.40 | 0.01 | 344.56 | [6] |
| Compound 5f | >100 | 1.50 | >66.67 | [11] |
| Compound 6b | - | - | - | [13] |
| Compound 6e | >100 | 2.51 | >39.84 | [11] |
| Compound 6f | >100 | 1.15 | >86.96 | [11] |
| Compound 7b | - | - | - | [13] |
| Compound 12a | - | - | - | [12] |
| Compound 12b | - | - | - | [12] |
| Compound 16 | No Inhibition | No Inhibition | - | [14][15] |
| Compound 21 | No Inhibition | No Inhibition | - | [14][15] |
| Compound AD 532 | - | Less potent than Celecoxib | - | [16] |
| Halogenated triaryl-based pyrazole derivatives (9) | - | 0.043–0.17 | 50.6–311.6 | [10] |
| Arylidene derivatives (19) | - | 0.150–0.308 | - | [10] |
| Pyridazinone derivatives (24a,b, 25a,b) | - | 0.015-0.019 | 24-38 | [12] |
| Pyridinethione derivative (27) | - | 0.053 | - | [12] |
| Pyridine derivatives (37a-f) | - | - | 16.346 - 104.878 | [12] |
| Pyridine derivatives (38a-c) | - | - | 258.333 - 297.917 | [12] |
| PYZ10 | - | 0.0000283 | - | [17] |
| PYZ11 | - | 0.0002272 | - | [17] |
| PYZ19 | - | 5.01 | - | [17] |
| PYZ20 | - | 0.33 | - | [17] |
| PYZ31 | - | 0.01987 | - | [17] |
| PYZ36 | - | 0.44 | - | [17] |
| PYZ37 | - | 0.2 | - | [17] |
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Novel Pyrazole Compounds Compared to Celecoxib.
In Vivo Anti-Inflammatory and Analgesic Activity
The therapeutic potential of the new compounds is further evaluated in animal models of inflammation and pain. The carrageenan-induced paw edema model is a standard for assessing anti-inflammatory activity, while tests like the formalin-induced hyperalgesia and acetic acid-induced writhing are used to determine analgesic effects.[18][19][20][21]
| Compound | Animal Model | Dose | % Inhibition of Edema/Analgesic Effect | Reference |
| Celecoxib | Carrageenan-induced paw edema | 10-30 mg/kg | 55% - 82.8% | [2][14] |
| Compound 5b | - | - | More potent than Celecoxib and Indomethacin | [6] |
| Compound 6 | - | - | 84% | [11] |
| Compound 16 | Carrageenan-induced paw edema | 15, 30, 60 mg/kg | 35%, 43%, 75% | [14] |
| Compound AD 532 | Carrageenan-induced paw edema, Formalin-induced hyperalgesia | - | Promising results | [16] |
| Fluorinated pyrazole derivatives | - | - | 42.1–87.9% | [10] |
| Compounds 143a, 143c, 143e | - | - | Superior to Celecoxib | [2] |
| Compounds 144–146 | - | - | 78.9–96% | [2] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Effects of Novel Pyrazole Compounds Compared to Celecoxib.
Gastrointestinal Safety Profile
A key objective in developing new COX-2 inhibitors is to improve gastrointestinal safety compared to traditional NSAIDs and even Celecoxib. The ulcerogenic effect is assessed by examining the gastric mucosa for lesions after drug administration.
| Compound | Animal Model | Dose | Ulcer Index / Observations | Reference |
| Celecoxib | Ethanol-induced gastric mucosal damage | 60 mg/kg | 55% inhibition of lesions | [14] |
| Compound 5b | - | - | No gastric ulcerogenicity | [6] |
| Compound 6c | - | - | No gastric ulcerogenicity | [6] |
| Compound 6d | - | - | No gastric ulcerogenicity | [6] |
| Compound 16 | Ethanol-induced gastric mucosal damage | 15, 30, 60 mg/kg | 35%, 43%, 75% inhibition of lesions (more effective than Celecoxib) | [14] |
| Compound AD 532 | - | - | No ulcerogenic effect | [16] |
Table 3: Ulcerogenic Effect of Novel Pyrazole Compounds Compared to Celecoxib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used in the evaluation of the compounds discussed.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[22][23]
-
Reaction Mixture: A buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors like hematin and L-epinephrine is prepared.[22]
-
Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) or a vehicle control (DMSO) at 37°C for a specified time (e.g., 10 minutes).[22]
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[22]
-
Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding hydrochloric acid.[22]
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[22]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.[22]
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used model to screen for acute anti-inflammatory activity.[18][19]
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used.[21]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.[21]
-
Grouping: Animals are divided into control, standard (e.g., Celecoxib), and test groups.
-
Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[21]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[24]
In Vivo Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.[21]
-
Animal Model: Mice are commonly used for this assay.[21]
-
Drug Administration: The test compounds, a standard analgesic (e.g., diclofenac), or a vehicle are administered to different groups of animals.[20]
-
Induction of Pain: After a set time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).[20][21]
-
Observation: The number of writhes for each animal is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.[21]
-
Evaluation: The analgesic effect is determined by the reduction in the number of writhes in the test and standard groups compared to the control group.
Conclusion
The search for safer and more effective anti-inflammatory agents is an ongoing endeavor in medicinal chemistry. The data presented in this guide indicates that several novel pyrazole derivatives exhibit promising profiles when compared to Celecoxib. Some compounds have demonstrated superior COX-2 selectivity and in vitro potency, while others have shown enhanced in vivo anti-inflammatory activity and a more favorable gastrointestinal safety profile.[2][6][14] For instance, certain fluorinated pyrazole derivatives and compounds like 5b have shown remarkable anti-inflammatory efficacy.[6][10] Notably, some new derivatives exhibit significant in vivo activity despite having no in vitro COX inhibitory action, suggesting alternative mechanisms of action that warrant further investigation.[14][15] These findings underscore the potential of the pyrazole scaffold in the development of next-generation anti-inflammatory drugs. Further in-depth toxicological and pharmacokinetic studies are essential to translate these preclinical findings into clinical applications.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. جامعة الجوف | Review of the recent advances of pyrazole [aljouf-demo.accessapp.tn]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 13. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 20. ijpras.com [ijpras.com]
- 21. scielo.br [scielo.br]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Exploring Alternatives to Hydrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The classical Knorr synthesis, relying on the condensation of a 1,3-dicarbonyl compound with hydrazine, has long been a workhorse for constructing this privileged heterocycle. However, the high toxicity and potential carcinogenicity of hydrazine have spurred the search for safer and more environmentally benign alternatives. This guide provides an objective comparison of the traditional hydrazine-based method with two prominent greener alternatives: semicarbazide hydrochloride and 1,3-dipolar cycloaddition of diazo compounds, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the three pyrazole synthesis methods, providing a quick reference for selecting the most suitable approach for a given research need.
| Method | Reagent | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Knorr Synthesis | Hydrazine hydrate / Phenylhydrazine | 1 - 2 hours | 100°C - Reflux | 75-95% | High yields, well-established | Use of toxic/carcinogenic hydrazine |
| Semicarbazide Alternative | Semicarbazide hydrochloride | 2 hours | Reflux (in water) | ~95% | Avoids toxic hydrazine, "on water" synthesis | May require slightly longer reaction times |
| 1,3-Dipolar Cycloaddition | Diazo compounds (e.g., ethyl diazoacetate) & Alkynes | 16 - 20 hours | Room Temperature - 80°C | 60-95% | Hydrazine-free, mild conditions | Use of potentially explosive diazo compounds, regioselectivity can be an issue |
Experimental Deep Dive: Protocols and Methodologies
To provide a practical understanding of these synthetic routes, detailed experimental protocols for the synthesis of representative pyrazole derivatives are presented below.
Protocol 1: Traditional Knorr Pyrazole Synthesis (Hydrazine-based)
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Water
Procedure:
-
In a 100 mL round-bottom flask, combine 10 mL of acetylacetone and 50 mL of water.
-
Heat the reaction mixture to 40°C with stirring.
-
Slowly add 8 mL of hydrazine hydrate to the reaction mixture, maintaining the temperature between 40°C and 50°C.
-
After the addition is complete, a crystalline solid will precipitate.
-
Continue stirring for an additional 10-15 minutes.
-
Cool the round-bottom flask in an ice bath to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water, and air dry.
-
The expected yield of 3,5-dimethylpyrazole is approximately 75%.[1]
Protocol 2: Semicarbazide Hydrochloride as a Hydrazine Alternative
This "on water" protocol describes the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Materials:
-
Ethyl 4-phenyl-2,4-dioxobutanoate
-
Semicarbazide hydrochloride
-
Water
Procedure:
-
In a suitable flask, suspend ethyl 4-phenyl-2,4-dioxobutanoate and semicarbazide hydrochloride in water.
-
Heat the mixture to a gentle reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
-
This method has been reported to achieve a yield of up to 95%.
Protocol 3: 1,3-Dipolar Cycloaddition using a Diazo Compound
This protocol outlines the synthesis of a pyrazole derivative from an in-situ generated diazo compound and an alkyne.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Tosylhydrazide
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
Procedure:
-
In-situ generation of the diazo compound:
-
In a reaction flask, dissolve the aldehyde and tosylhydrazide in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the corresponding tosylhydrazone.
-
-
Cycloaddition:
-
To the solution containing the in-situ generated diazo compound, add the terminal alkyne.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.
-
Yields for this type of reaction are typically in the range of 60-80%.
-
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The following diagrams illustrate the pathways for each of the discussed pyrazole synthesis methods.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
The Knorr synthesis proceeds via an initial condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2][3][4][5] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2][3][4][5]
Caption: Proposed mechanism for pyrazole synthesis using semicarbazide.
The reaction with semicarbazide hydrochloride is proposed to proceed through the initial nucleophilic addition of semicarbazide to a carbonyl group of the 1,3-diketone, forming an imine intermediate. This is followed by intramolecular cyclization to yield a pyrazole-1-carboxamide derivative. Subsequent hydrolysis and decarboxylation under the reaction conditions afford the final pyrazole product.
Caption: Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (diazo compound) reacts with a dipolarophile (alkyne) to form a five-membered heterocyclic ring.[6][7] The initial cycloadduct, a pyrazolenine, then tautomerizes to the more stable aromatic pyrazole. The regioselectivity of the addition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.[6]
Conclusion
While the traditional Knorr synthesis using hydrazine remains a highly efficient method for preparing pyrazoles, the significant health and environmental concerns associated with hydrazine necessitate the adoption of safer alternatives. Semicarbazide hydrochloride offers a greener and safer approach, particularly with the development of "on water" protocols that provide excellent yields. For instances where complete avoidance of hydrazine and its derivatives is paramount, the 1,3-dipolar cycloaddition of diazo compounds presents a powerful, albeit sometimes more complex, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, desired scale, and the laboratory's commitment to green chemistry principles. This guide provides the foundational information for researchers to make informed decisions in the synthesis of this vital class of heterocyclic compounds.
References
- 1. scribd.com [scribd.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde with its precursors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Spectroscopic Data
This guide provides a detailed spectroscopic comparison of the synthetically important compound, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, with its precursors, 4-fluorobenzaldehyde and 3,5-dimethylpyrazole. Understanding the distinct spectral characteristics of these molecules is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry. This document presents a comprehensive summary of their Fourier-transform infrared (FT-IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopic data, supported by detailed experimental protocols for both synthesis and analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values have been compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aldehydic Proton (s) | Aromatic Protons (m) | Pyrazole Proton (s) | Methyl Protons (s) |
| This compound | 9.95 | 7.49 (d), 7.26 (d) | 5.91 | 2.29, 2.27 |
| 4-Fluorobenzaldehyde[1] | 9.97 | 7.16 - 7.98 | - | - |
| 3,5-Dimethylpyrazole | - | - | 5.90 | 2.25 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C=O | Aromatic Carbons | Pyrazole Carbons | Methyl Carbons |
| This compound | 192.8 | 138.8, 136.6, 136.2, 127.6 | 148.7, 138.8, 107.0 | 13.0, 12.0 |
| 4-Fluorobenzaldehyde[1] | 190.5 | 166.5 (d, J=256.7 Hz), 134.1, 129.7, 116.0 | - | - |
| 3,5-Dimethylpyrazole | - | - | 148.1, 106.4 | 12.9, 11.8 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Bands |
| This compound | ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~2820 & ~2720 (Aldehyde C-H), ~1700 (C=O), ~1600 (C=C), ~1520 (C=N) |
| 4-Fluorobenzaldehyde | ~3070 (Ar C-H), ~2850 & ~2750 (Aldehyde C-H), ~1705 (C=O), ~1600 (C=C), ~1230 (C-F) |
| 3,5-Dimethylpyrazole | ~3200 (N-H), ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1600 (C=C), ~1550 (C=N) |
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the N-arylation of pyrazoles.
Materials:
-
3,5-Dimethylpyrazole
-
4-Fluorobenzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the spectroscopic analysis workflow.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde with appropriate personal protective equipment (PPE).[4] This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[4]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2][4] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[2][4]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[2]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2] Do not mix these solutions with other incompatible waste streams.[2][4]
-
Empty Containers: Empty containers that held the chemical must be triple rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3]
Step 2: Containerization and Labeling
-
Place the waste in a designated, properly labeled, and sealable container.[1][2] The container should be made of a material compatible with the chemical.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1][4] The accumulation start date should also be clearly marked.[4]
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1][2] This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1][6][7][8]
Step 4: Arranging for Professional Disposal
-
Disposal of laboratory chemical waste must be handled by qualified professionals.[2] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2][4]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[2]
Important Considerations:
-
Do not dispose of this compound down the sink or in regular trash.[1][2][3][7]
-
Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[1]
-
In case of a spill, follow your laboratory's established spill response procedure. Generally, this involves containing the spill with an inert absorbent material and then collecting the material into a sealed container for disposal as hazardous waste.[1][9]
Quantitative Data Summary from Analogous Compounds
To better understand the potential hazards and inform disposal decisions, the following table summarizes key safety and disposal information from the SDSs of analogous pyrazole and aldehyde compounds.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| Benzaldehyde | 100-52-7 | Combustible liquid. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. |
| 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde | 1393125-27-3 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7] | Dispose of contents/container to an approved waste disposal plant.[7] Do not let product enter drains.[7] |
| 3-(1H-Pyrazol-1-yl)benzaldehyde | 852227-92-0 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6] | Dispose of contents/container to an approved waste disposal plant.[6] |
| 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde | 179055-29-9 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8] | Dispose of contents/container to an approved waste disposal plant.[8] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
